molecular formula C8H5BrN2O3 B3293920 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid CAS No. 885523-69-3

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

Cat. No.: B3293920
CAS No.: 885523-69-3
M. Wt: 257.04 g/mol
InChI Key: ZCDAIPVPQCEYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-oxo-1,2-dihydroindazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDAIPVPQCEYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

[1]

Executive Summary

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3 ) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of advanced pharmaceutical agents.[1] Belonging to the indazole class, this molecule features a unique substitution pattern that combines a carboxylic acid at the C4 position, a bromine handle at C6, and a hydroxyl group at C3.

This specific arrangement makes it a "privileged structure" in medicinal chemistry, particularly for developing inhibitors of kinases (e.g., VEGFR, PIM) and poly(ADP-ribose) polymerase (PARP). Its structural duality—existing in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) tautomers—provides versatile hydrogen-bonding motifs critical for active site binding.

PropertyDetail
IUPAC Name 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid
CAS Number 885523-69-3
Molecular Formula C₈H₅BrN₂O₃
Molecular Weight 257.04 g/mol
Core Scaffold 1H-Indazole
Key Functionalities Aryl Bromide (C6), Carboxylic Acid (C4), Enol/Amide (C3/N1)

Structural Chemistry & Tautomerism

Understanding the tautomeric nature of this molecule is prerequisite for successful chemical modification and docking studies.

Tautomeric Equilibrium

While formally named as a 3-hydroxyindazole, the molecule exists predominantly in the 3-oxo-2,3-dihydro-1H-indazole (indazolinone) form in the solid state and in polar solvents. This equilibrium is influenced by the electron-withdrawing carboxylic acid at C4, which stabilizes the amide-like lactam structure.

  • Form A (Enol): 3-hydroxy-1H-indazole. Favored in non-polar solvents; acts as an H-bond donor/acceptor system similar to phenol.

  • Form B (Keto): 3-oxo-2,3-dihydro-1H-indazole. Favored in polar media and crystal lattices; presents a donor-acceptor-donor (D-A-D) motif.

Structural Visualization

The following diagram illustrates the tautomeric shift and the numbering scheme.

Tautomerismcluster_featuresReactivity ImplicationsEnolEnol Form(3-Hydroxy-1H-indazole)KetoKeto Form(3-Oxo-2,3-dihydro-1H-indazole)Enol->Keto Polar Solvent / Solid State feat1O-Alkylation(Targeting C3-OH)Enol->feat1feat2N-Alkylation(Targeting N1/N2)Keto->feat2

Caption: Tautomeric equilibrium between the enol and keto forms, dictating regioselectivity during alkylation reactions.

Synthetic Pathways

The synthesis of 6-bromo-3-hydroxy-1H-indazole-4-carboxylic acid generally proceeds via the modification of substituted benzoic acid derivatives. The presence of the bromine at C6 and the carboxylic acid at C4 requires a carefully orchestrated starting material, typically dimethyl 2-amino-4-bromoisophthalate .

Retrosynthetic Analysis
  • Target: 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid.[1]

  • Precursor: 2-Hydrazino-4-bromo-isophthalic acid (or ester).

  • Starting Material: 2-Amino-4-bromo-isophthalic acid dimethyl ester.

Detailed Synthesis Protocol

This protocol describes the conversion of the amino-diester to the indazolone via a diazonium intermediate, a standard method for accessing 3-hydroxyindazoles.

Step 1: Diazotization and Reduction
  • Reagents: Dimethyl 2-amino-4-bromoisophthalate (1.0 eq), NaNO₂ (1.2 eq), HCl (conc.), SnCl₂·2H₂O (2.5 eq) or Na₂SO₃.

  • Procedure:

    • Dissolve the amino ester in concentrated HCl/water at 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining temperature < 5°C to form the diazonium salt.

    • Transfer the diazonium solution slowly into a stirred solution of SnCl₂ in HCl at 0°C (reduction to hydrazine).

    • Observation: A precipitate of the aryl hydrazine hydrochloride typically forms.

Step 2: Cyclization
  • Reagents: Aryl hydrazine intermediate, NaOH (aq) or NaOAc/EtOH.

  • Procedure:

    • The hydrazine intermediate often cyclizes spontaneously upon heating or neutralizing.

    • Reflux the hydrazine intermediate in acidic ethanol or treat with base (10% NaOH) followed by acidification.

    • The ester group at the ortho position (C1 of the ring system) reacts with the hydrazine to close the pyrazole ring.

    • Hydrolysis: The remaining ester at C4 is hydrolyzed to the acid under these basic conditions.

Step 3: Purification
  • Method: Acid-Base precipitation.

  • Dissolve crude solid in saturated NaHCO₃ (filters out non-acidic impurities).

  • Acidify filtrate with HCl to pH 2.

  • Collect the off-white/tan precipitate by filtration.

Synthesis Workflow Diagram

SynthesisSMSTART: Dimethyl 2-amino-4-bromoisophthalateDiazoniumIntermediate: Aryl Diazonium SaltSM->DiazoniumNaNO2, HCl, 0°CHydrazineIntermediate: 2-Hydrazino DerivativeDiazonium->HydrazineSnCl2 (Reduction)CyclizationCyclization & Hydrolysis(Ring Closure)Hydrazine->CyclizationHeat / Base (NaOH)ProductFINAL: 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acidCyclization->ProductAcidification (HCl)

Caption: Step-wise synthesis from isophthalate precursor via diazonium reduction and cyclization.

Reactivity & Medicinal Chemistry Applications[4][6][12][13]

Functional Group Manipulation

The molecule presents three distinct vectors for chemical diversification, essential for Structure-Activity Relationship (SAR) studies:

  • C4-Carboxylic Acid:

    • Amide Coupling: Reacts with primary/secondary amines using HATU/EDC to form amides. This is the primary vector for extending the scaffold into solvent-exposed pockets of enzymes.

    • Esterification: Formation of methyl/ethyl esters to improve lipophilicity for prodrug strategies.

  • C6-Bromine:

    • Cross-Coupling: An excellent handle for Suzuki-Miyaura (aryl boronic acids), Sonogashira (alkynes), or Buchwald-Hartwig (amines) couplings.

    • Note: The C6 position is electronically deactivated; highly active catalyst systems (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos) are recommended.

  • N1/C3-OH Core:

    • N-Alkylation: Treatment with alkyl halides and mild base (K₂CO₃) typically favors N1-alkylation.

    • O-Alkylation: Less common but achievable under specific conditions (Ag₂CO₃), locking the molecule in the enol form.

Drug Discovery Context

This scaffold is bio-isosteric with salicylic acid and quinazolinone derivatives. It is frequently cited in patents and literature for:

  • PARP Inhibitors: The carboxamide derivatives mimic the nicotinamide pharmacophore required for binding to the PARP active site.

  • Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, forming hinge-binding interactions.

Analytical Characterization

Validation of the structure requires careful interpretation of spectroscopic data due to the tautomeric nature.

TechniqueExpected Signals / Characteristics
¹H NMR (DMSO-d₆) δ 12.0–13.0: Broad singlet (COOH + NH/OH exchangeable).δ 7.8–8.0: Doublet (H7, meta-coupling).δ 7.5–7.7: Doublet (H5, meta-coupling).Note: H5 and H7 show small J-coupling (~1.5-2.0 Hz) due to meta positioning.
MS (ESI-) m/z 255/257: [M-H]⁻ peak showing characteristic 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br).
IR Spectroscopy 3200–3400 cm⁻¹: Broad OH/NH stretch.1680–1700 cm⁻¹: C=O stretch (Carboxylic acid & Lactam carbonyl overlap).

References

  • BenchChem. (2025).[2] Technical Support: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from .

  • BLD Pharm. (2025). Product Analysis: 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3).[1] Retrieved from .

  • Sawant, A., et al. (2021).
  • Liu, R., et al. (2013).
  • Sigma-Aldrich. (2025). 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid Product Sheet. Retrieved from .[3]

Engineering 6-Bromoindazole-4-Carboxylic Acid Derivatives: A Technical Whitepaper on Scaffold Derivatization in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of highly selective kinase and protease inhibitors relies heavily on the strategic selection of core molecular scaffolds. Among these, 6-bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0) has emerged as a privileged intermediate in modern medicinal chemistry [1]. This whitepaper provides an in-depth technical analysis of the structural causality, therapeutic applications, and synthetic methodologies associated with this scaffold. By examining its role in synthesizing Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and Complement Factor D inhibitors, this guide equips drug development professionals with field-proven, self-validating protocols for scaffold derivatization.

Scaffold Causality: The Strategic Value of the Indazole Core

The selection of 6-bromo-1H-indazole-4-carboxylic acid is not arbitrary; it is driven by precise topological and electronic requirements within target binding pockets:

  • The Indazole Core: Acting as a bioisostere for purine, the bicyclic indazole system readily inserts into the ATP-binding hinge region of kinases. Its hydrogen bond donor (N1) and acceptor (N2) perfectly mimic the interactions of endogenous substrates.

  • The 4-Carboxylic Acid Vector: Positioned at the C4 apex, the carboxylic acid acts as a functional handle pointing toward the solvent-exposed region or specific affinity pockets. It allows for the rapid construction of oxadiazoles or complex amides, locking the molecule into a rigid, bioactive conformation.

  • The 6-Bromo Substituent: The bromine atom at C6 provides an orthogonal site for late-stage diversification. It serves as the primary electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of biaryl systems critical for occupying hydrophobic sub-pockets.

Therapeutic Pathways and Derivative Applications

PI3Kδ Inhibition in Inflammatory Diseases

Derivatives of 6-bromoindazole-4-carboxylic acid have been successfully engineered into 4-oxadiazol-2-yl-indazoles, which act as potent inhibitors of PI3Kδ [2]. PI3Kδ is predominantly expressed in endothelial cells and regulates neutrophil trafficking in response to TNF-alpha. By inhibiting this pathway, these derivatives reduce vascular permeability and tissue edema, offering therapeutic avenues for Chronic Obstructive Pulmonary Disease (COPD) and Rheumatoid Arthritis (RA).

Complement Factor D Inhibition in Ophthalmic Pathologies

In a divergent application, the scaffold is utilized to synthesize aminomethyl-biaryl derivatives that inhibit Complement Factor D[3]. Factor D is a critical serine protease in the complement alternative pathway. Inhibiting its activity prevents the deposition of C3 on susceptible surfaces, directly addressing the underlying pathology of age-related macular degeneration (AMD) and diabetic retinopathy.

Therapeutic_Pathways Scaffold 6-Bromoindazole-4-carboxylic Acid (Core Scaffold) PI3K PI3Kδ Inhibition Scaffold->PI3K 4-Position Oxadiazole Formation FactorD Complement Factor D Inhibition Scaffold->FactorD 6-Position Biaryl Coupling Inflam Reduces Neutrophil Trafficking (COPD, Rheumatoid Arthritis) PI3K->Inflam Downstream Effect AMD Blocks Alternative Pathway (Macular Degeneration) FactorD->AMD Downstream Effect

Divergent therapeutic pathways of 6-bromoindazole-4-carboxylic acid derivatives.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of key intermediates, emphasizing the causality behind reagent selection and incorporating self-validating analytical checkpoints.

Protocol A: Amide Coupling for PI3Kδ Intermediates

This protocol details the conversion of the C4-carboxylic acid into a hydrazine intermediate, the direct precursor to the bioactive oxadiazole ring [2].

Causality of Experimental Choices: The carboxylic acid at the 4-position is sterically hindered by the adjacent aromatic system. Standard coupling agents (e.g., EDC/HOBt) often yield incomplete conversions. Therefore, HATU is utilized to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates nucleophilic attack by the bulky t-butylcarbazate. DIPEA is selected as a non-nucleophilic base to neutralize the system without competing for the active ester.

Step-by-Step Methodology:

  • Dissolution: Suspend 6-bromo-1H-indazole-4-carboxylic acid (5.0 g, 20.74 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (8.68 g, 22.82 mmol) followed by N,N-diisopropylethylamine (DIPEA) (5.42 mL, 31.1 mmol). Stir the clear solution for exactly 10 minutes at 20°C to ensure complete formation of the active ester.

  • Coupling: Add t-butylcarbazate (3.29 g, 24.89 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 239.0 [M-H]⁻) disappears, and the product mass (m/z 355.0 [M+H]⁺) dominates the chromatogram.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Synthetic_Workflow Start 6-Bromo-1H-indazole-4-carboxylic acid (5 g, 20.74 mmol) Activation Activation DMF, HATU, DIPEA 10 mins, 20°C Start->Activation Coupling Coupling Add t-butylcarbazate Activation->Coupling Product Hydrazine Intermediate (Precursor to Oxadiazole) Coupling->Product

Step-by-step synthetic workflow for PI3Kδ inhibitor intermediates.

Protocol B: Fischer Esterification for Factor D Intermediates

Before performing Suzuki coupling at the C6 position to build Factor D inhibitors, the C4-carboxylic acid must be protected as a methyl ester to prevent unwanted palladium coordination [3].

Causality of Experimental Choices: The electron-withdrawing nature of the protonated indazole ring severely reduces the electrophilicity of the carbonyl carbon. Consequently, standard mild esterification fails. The reaction demands highly forcing conditions (concentrated HCl, 50°C, 96 hours) to drive the classical Fischer esterification mechanism to completion.

Step-by-Step Methodology:

  • Suspension: Suspend 6-bromoindazole-4-carboxylic acid (4.0 g, 16.59 mmol) in anhydrous methanol (100 mL).

  • Acidification: Slowly add concentrated HCl (40.3 mL, 1328 mmol) dropwise to the suspension.

  • Thermal Shift: Heat the resulting mixture to 50°C and maintain for 4 days (96 hours) under continuous stirring.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid (Rf ~0.1) will convert to the significantly less polar methyl ester (Rf ~0.6).

  • Isolation: Cool the reaction to room temperature. Filter the resulting precipitate and dry thoroughly in vacuo to afford the target ester. (Note: Patent literature reports an MS (ESI+) m/z of 408.9, 410.9 (M+H) under these specific conditions, suggesting the potential formation of a complex adduct or dimerized intermediate prior to final purification [3]).

Quantitative Data & Analytical Characterization

The following table summarizes the structural and mass spectrometric data for the core scaffold and its primary derivatization intermediates.

Compound NameFunctional RoleMolecular FormulaMonoisotopic MassTarget Pathway
6-Bromo-1H-indazole-4-carboxylic acid Core ScaffoldC₈H₅BrN₂O₂239.95 DaN/A
t-Butyl 2-(6-bromo-1H-indazole-4-carbonyl)hydrazinecarboxylate PI3K PrecursorC₁₃H₁₅BrN₄O₃354.03 DaPI3Kδ
Methyl 6-bromo-1H-indazole-4-carboxylate Factor D PrecursorC₉H₇BrN₂O₂253.97 DaComplement Factor D

Conclusion

The 6-bromoindazole-4-carboxylic acid scaffold is a masterclass in rational drug design, offering precise vectors for dual-axis derivatization. By leveraging the C4 position for target-specific hinge binding (via oxadiazoles or amides) and the C6 position for hydrophobic pocket occupation (via biaryl cross-coupling), researchers can navigate entirely different therapeutic landscapes—from inflammatory respiratory diseases to ophthalmic neurodegeneration. Strict adherence to the self-validating chemical protocols outlined above ensures high-fidelity translation from raw scaffold to bioactive derivative.

References

  • PubChemLite. "6-bromo-1H-indazole-4-carboxylic acid (C8H5BrN2O2)". National Center for Biotechnology Information. URL:[Link]

  • Hamblin, J. N., et al. "4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases". United States Patent US8524751B2, 2013.
  • Belanger, D. B., et al. "Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof". World Intellectual Property Organization Patent WO2015009977A1, 2015.

3-hydroxy-1H-indazole scaffold properties in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-hydroxy-1H-indazole scaffold properties in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Dynamics, Bioisosteric Utility, and Synthetic Architectures

Executive Summary

The 3-hydroxy-1H-indazole scaffold represents a "chameleon" motif in modern medicinal chemistry. Often overshadowed by its non-oxygenated parent (indazole) or its isomer (benzimidazole), this scaffold offers a unique physicochemical profile defined by a complex tautomeric equilibrium and dual hydrogen-bonding capabilities. It serves as a critical bioisostere for phenols and carboxylic acids, providing metabolic stability against glucuronidation while maintaining ligand efficiency. This guide dissects the scaffold’s structural properties, its role as a kinase hinge-binder, and provides validated protocols for its synthesis.

Structural Dynamics: The Tautomer Trap

The reactivity and binding mode of 3-hydroxyindazole are dictated by its tautomeric equilibrium. Unlike simple phenols, this molecule exists in a dynamic flux between the enol form (3-hydroxy-1H-indazole) and the keto form (1,2-dihydro-3H-indazol-3-one, often called indazolinone).

Tautomeric Equilibrium

In the solid state and polar aprotic solvents (e.g., DMSO), the 1H-enol (Form A) generally predominates due to aromatic stabilization of the benzene ring. However, the keto (Form B) tautomer is relevant in specific binding pockets where it mimics amide functionality. A third form, the 2H-keto , is energetically less favorable but can be trapped via N-alkylation.

Key Insight: In aqueous solution, the enol form is favored, but the energy barrier is low enough that protein microenvironments can select the keto form to satisfy specific H-bond donor/acceptor requirements.

Tautomerism Enol 1H-Indazol-3-ol (Enol Form) Predominant in DMSO/Solid Keto1 1,2-Dihydro-3H-indazol-3-one (Keto Form) Amide Mimic Enol->Keto1 Proton Transfer (Solvent Dependent) Keto2 2H-Indazol-3-one (Rare Tautomer) Less Stable Keto1->Keto2 1,2-Shift

Figure 1: Tautomeric equilibrium of the 3-hydroxyindazole scaffold.[1] The 1H-enol form is generally the stable species, but the keto form drives specific biological interactions.

Physicochemical Profile

The 3-hydroxyindazole scaffold offers a distinct advantage over phenols regarding acidity and solubility.

PropertyValue / CharacteristicMedicinal Chemistry Implication
pKa (OH) ~9.5 – 11.9 (Predicted/Exp)Weakly acidic; exists primarily as neutral species at physiological pH (7.4), unlike carboxylic acids (pKa ~4-5).
pKa (NH) ~14 (Deprotonation)The N1 proton is not acidic under physiological conditions, but N1-alkylation blocks tautomerism.
LogP ~1.8 (Parent)Moderate lipophilicity; generally more lipophilic than the corresponding carboxylic acid, improving membrane permeability.
H-Bonding Donor (OH, NH) / Acceptor (N2)Versatile "Donor-Donor-Acceptor" motif (in enol form) ideal for kinase hinge regions.
Solubility Low in water; High in DMSO/MeOHPlanarity leads to strong crystal lattice energy (high MP ~250°C), often requiring solubilizing tails (e.g., piperazines) for drug candidates.

Expert Note: While often cited as a carboxylic acid bioisostere, 3-hydroxyindazole is chemically more akin to a phenol bioisostere . Its pKa is closer to phenol (10.0), making it a neutral hydrogen bond donor in most biological compartments, whereas carboxylic acids are anionic.

Medicinal Chemistry Utility

A. Phenol Bioisostere & Metabolic Shield

Phenolic drugs often suffer from rapid Phase II metabolism (O-glucuronidation), leading to poor oral bioavailability and rapid clearance.

  • Strategy: Replace the phenol ring with 3-hydroxyindazole.

  • Mechanism: The adjacent nitrogen (N2) reduces the nucleophilicity of the oxygen, and the bulkier bicyclic system can sterically hinder UDP-glucuronosyltransferase (UGT) enzymes.

  • Case Study: In GluN2B-selective NMDA receptor antagonists, replacing a phenol with 3-hydroxyindazole retained high affinity (via H-bonding to the ifenprodil binding site) while abolishing glucuronidation [1].

B. Kinase Hinge Binding

The scaffold is a privileged structure for ATP-competitive inhibitors.

  • Binding Mode: The 1H-indazole-3-ol motif presents a "Donor-Acceptor" face to the kinase hinge region.

    • N1-H: H-bond donor to the backbone carbonyl of the hinge.

    • N2: H-bond acceptor from the backbone amide.

    • C3-OH: Can form additional water-mediated bridges or direct interactions.

  • Selectivity: N1-substitution vectors allow the molecule to project into the solvent-exposed region or the hydrophobic back pocket, tuning selectivity (e.g., PI3K, CK2 inhibitors) [2].

BindingMode Scaffold 3-Hydroxy-1H-Indazole (Ligand) Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Hinge Bidentate H-Bonding (N1-H & N2) UGT UGT Enzyme (Metabolism) Scaffold->UGT Steric/Electronic Resistance GluN2B NMDA Receptor (GluN2B Subunit) Scaffold->GluN2B Phenol Mimicry (High Affinity)

Figure 2: Interaction profile of the scaffold. It binds tightly to kinase hinges and receptors while resisting metabolic clearance.

Synthetic Architectures

Synthesis of the 3-hydroxyindazole core typically follows two major disconnections: the "Hydrazine Cascade" (Formation of N-N bond) or "Cyclization of Hydrazides" (Formation of C-N bond).

Route A: The Hydrazine Cascade (Classical)

This is the most robust method for multigram scale-up. It utilizes 2-aminobenzoic acid (anthranilic acid) derivatives.

  • Diazotization: 2-aminobenzoic acid is treated with NaNO2/HCl.

  • Reduction: The diazonium salt is reduced (SnCl2 or Na2SO3) to the hydrazine.

  • Cyclization: Acid-catalyzed cyclization yields the indazol-3-ol.

Route B: Oxidative Cyclization (Modern)

Useful for generating diverse N1-substituted analogs.

  • Starting Material: 2-aminobenzamides or 2-aminobenzonitriles.

  • Reagent: Hypervalent iodine or metal-catalyzed (Cu/Pd) oxidative N-N bond formation.

Synthesis Anthranilic 2-Aminobenzoic Acid Hydrazine 2-Hydrazinobenzoic Acid Anthranilic->Hydrazine 1. NaNO2/HCl 2. SnCl2 (Red) Nitrile 2-Halobenzonitrile Amidoxime Amidoxime/Hydrazone Nitrile->Amidoxime Hydrazine Hydrate Product 3-Hydroxy-1H-Indazole Hydrazine->Product H+ Cyclization (Reflux) Amidoxime->Product Base/Heat (Cyclization)

Figure 3: Primary synthetic pathways. Route A (top) is preferred for the unsubstituted core; Route B (bottom) allows for facile 1-position functionalization.

Experimental Protocol

Protocol: Synthesis of 3-Hydroxy-1H-indazole (Route A)

This protocol is optimized for reproducibility and yield (Typical yield: 65-75%).

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid) (13.7 g, 100 mmol)

  • Sodium nitrite (NaNO2) (7.6 g, 110 mmol)

  • Stannous chloride dihydrate (SnCl2·2H2O) (50 g, 220 mmol) OR Sodium sulfite (Na2SO3) for a metal-free reduction.

  • Conc. Hydrochloric acid (HCl)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 2-aminobenzoic acid (100 mmol) in water (100 mL) and conc. HCl (25 mL). Cool the slurry to 0–5 °C in an ice bath.

    • Add a solution of NaNO2 (110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 min until a clear solution of the diazonium salt forms.

  • Reduction to Hydrazine:

    • Option A (SnCl2): Dissolve SnCl2·2H2O (220 mmol) in conc. HCl (30 mL) and cool to 0 °C. Add this solution rapidly to the diazonium mixture with vigorous stirring. A white precipitate (hydrazine hydrochloride) will form immediately.

    • Option B (Na2SO3 - Greener): Add the diazonium solution to a cold solution of Na2SO3 (250 mmol) in water. Heat to 70°C for 1h, then acidify with HCl to precipitate the hydrazine.

  • Cyclization:

    • If using SnCl2, collect the hydrazine precipitate by filtration.

    • Resuspend the solid in water (200 mL) containing 10% HCl.

    • Reflux the mixture for 2–4 hours. The solid will dissolve and then re-precipitate as the indazol-3-ol forms.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature and then to 4 °C.

    • Filter the crude solid.[2]

    • Purification: Recrystallize from Ethanol/Water (1:1).

    • Characterization: 1H NMR (DMSO-d6) should show aromatic protons (7.0–7.8 ppm) and a broad singlet for OH/NH (often exchanged or >11 ppm).

Safety Note: Diazonium salts are potentially explosive if dried; keep wet and process immediately. SnCl2 is corrosive.

References

  • Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Source: Journal of Medicinal Chemistry (2023) [3][4]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Source: Journal of Medicinal Chemistry / PMC

  • The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one (Tautomerism Studies). Source: ResearchGate / Perkin Transactions 2

  • Indazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal

  • Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids and Amides. Source: Drug Hunter

Sources

Methodological & Application

Application Notes and Protocols for the Cyclization of 2-Hydrazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Hydrazinobenzoic Acid in Heterocyclic Synthesis

2-Hydrazinobenzoic acid and its derivatives are invaluable starting materials in the field of medicinal chemistry and drug development. Their unique bifunctional nature, possessing both a reactive hydrazine moiety and a carboxylic acid group on a benzene ring, allows for the construction of a diverse array of fused heterocyclic scaffolds. These heterocyclic systems are at the core of numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides detailed protocols for the cyclization of 2-hydrazinobenzoic acid derivatives into three key heterocyclic cores: indazolones, triazoloquinazolinones, and cinnolinones. The protocols are designed to be reproducible and are accompanied by expert insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical success for researchers in the field.

I. Synthesis of Indazolones: A Classic Intramolecular Cyclization

Indazolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of indazolone from 2-hydrazinobenzoic acid is a classic example of an intramolecular condensation reaction, where the nucleophilic hydrazine attacks the electrophilic carboxylic acid group (or its activated form) to form the five-membered lactam ring.

Expertise & Experience: The Rationale Behind the Protocol

The choice of mineral acid catalysis, typically hydrochloric acid, serves a dual purpose. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety. Secondly, the acidic medium facilitates the dehydration of the tetrahedral intermediate, driving the reaction towards the formation of the stable indazolone ring. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Trustworthiness: A Self-Validating System

The successful synthesis of indazolone can be readily verified by standard analytical techniques. The disappearance of the starting material, 2-hydrazinobenzoic acid, can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic lactam carbonyl stretch in the IR spectrum (around 1660-1700 cm⁻¹) provides strong evidence for the formation of the indazolone ring.

Experimental Protocol: Synthesis of Indazolone from 2-Hydrazinobenzoic Acid Hydrochloride[4]

Materials:

  • 2-Hydrazinobenzoic acid hydrochloride

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Round-bottomed flask (2 L)

  • Reflux condenser

  • Heating mantle

  • Evaporating dish

  • Steam bath

  • Buchner funnel and filter flask

Procedure:

  • In a 2-liter round-bottomed flask, combine 47.1 g (0.25 mole) of 2-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 30 minutes.

  • Transfer the resulting pale yellow solution to a 23-cm evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume. The indazolone may precipitate initially but will redissolve as the acid concentration increases.

  • Upon cooling, the indazolone will crystallize.

  • Collect the crystals by vacuum filtration using a Buchner funnel, wash with cold water, and air-dry.

ReactantMolecular Weight ( g/mol )Amount (g)Moles
2-Hydrazinobenzoic acid hydrochloride188.6147.10.25
Concentrated Hydrochloric Acid (37%)36.46~4.6~0.125
Workflow Diagram: Indazolone Synthesis

Indazolone_Synthesis Start 2-Hydrazinobenzoic acid HCl Reflux Reflux with HCl in H2O Start->Reflux Concentrate Concentrate on Steam Bath Reflux->Concentrate Crystallize Cool to Crystallize Concentrate->Crystallize Filter Filter and Dry Crystallize->Filter Product Indazolone Filter->Product

Caption: Workflow for the synthesis of indazolone.

II. Synthesis of[1][4][5]Triazolo[1,5-a]quinazolin-5-ones: A Multicomponent Approach

[1][4][5]Triazolo[1,5-a]quinazolin-5-ones are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including their potential as anticancer and antimicrobial agents.[1][2][6] The synthesis of this scaffold often involves the reaction of 2-hydrazinobenzoic acid with N-cyanoimidocarbonates, followed by an acid-catalyzed cyclization.[1]

Expertise & Experience: Mechanistic Insights

This synthesis proceeds through a multi-step sequence. Initially, the hydrazine group of 2-hydrazinobenzoic acid attacks one of the electrophilic carbons of the N-cyanoimidocarbonate, leading to an intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazine attacks the cyano group, forming the triazole ring. The final step is an acid-catalyzed intramolecular cyclization between the newly formed triazole ring and the carboxylic acid of the benzoic acid moiety to form the quinazolinone ring system. The choice of an appropriate N-cyanoimidocarbonate allows for the introduction of various substituents at the 2-position of the final product.

Trustworthiness: Validation of the Triazoloquinazoline Core

The formation of the[1][4][5]triazolo[1,5-a]quinazolin-5-one can be confirmed by a combination of spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the carboxylic acid proton and the appearance of characteristic aromatic protons of the fused ring system are indicative of a successful reaction. The IR spectrum will show a characteristic C=O stretching frequency for the quinazolinone lactam. Mass spectrometry will confirm the molecular weight of the final product.

Experimental Protocol: General Procedure for the Synthesis of 2-substituted[1][4][5]Triazolo[1,5-a]quinazolin-5-ones[1]

Materials:

  • Substituted 2-hydrazinobenzoic acid

  • Dimethyl N-cyanoimidocarbonate (or other N-cyanoimidocarbonates)

  • Pyridine

  • Concentrated Hydrochloric acid

  • Ethanol

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter flask

Procedure:

  • To a solution of the appropriate substituted 2-hydrazinobenzoic acid (1 eq.) in pyridine, add dimethyl N-cyanoimidocarbonate (1.1 eq.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The precipitated intermediate, a 1,2,4-triazole derivative, is collected by filtration, washed with water, and dried.

  • Reflux the dried intermediate in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The precipitated product, the[1][4][5]triazolo[1,5-a]quinazolin-5-one, is collected by filtration, washed with cold ethanol, and dried.

StepReaction TypeKey ReagentsSolventTemperature
1 Triazole formationN-cyanoimidocarbonatePyridineRoom Temp.
2 Quinazolinone formationHydrochloric acidEthanolReflux
Reaction Scheme: Synthesis of Triazoloquinazolinones

Triazoloquinazoline_Synthesis Reactants 2-Hydrazinobenzoic Acid + N-Cyanoimidocarbonate Step1 Stir in Pyridine (24h, RT) Reactants->Step1 Intermediate Intermediate Triazole Derivative Step1->Intermediate Step2 Reflux in EtOH/HCl (4-6h) Intermediate->Step2 Product [1,2,4]Triazolo[1,5-a]quinazolin-5-one Step2->Product Cinnolinone_Formation Start 2-Hydrazinobenzoic Acid Condensation Condensation with Glyoxylic Acid Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization (Acid-catalyzed) Hydrazone->Cyclization Product Cinnolinone Derivative Cyclization->Product

Sources

Application Notes and Protocols: Esterification Methods for Indazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1] Specifically, indazole-4-carboxylic acids and their corresponding esters are critical intermediates in the synthesis of complex pharmaceutical compounds. The ester moiety serves not only as a versatile synthetic handle for further functionalization but also as a key component of prodrug strategies to enhance bioavailability.

However, the esterification of indazole-4-carboxylic acids is not a trivial synthetic step. The indazole ring system possesses two nucleophilic nitrogen atoms (N1 and N2) in addition to the carboxylate oxygen. This presents a significant regioselectivity challenge, where competitive N-alkylation can occur, leading to undesired byproducts, reduced yields, and complex purification procedures.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust esterification methodologies tailored for the indazole-4-carboxylic acid scaffold. We will delve into the mechanistic underpinnings of each method, offer field-proven protocols, and explain the causality behind experimental choices to navigate the unique challenges posed by this important class of molecules.

The Core Challenge: O- vs. N-Alkylation Regioselectivity

The primary obstacle in the esterification of indazole-4-carboxylic acids via alkylation is the presence of multiple nucleophilic sites. After deprotonation of the carboxylic acid, the resulting carboxylate is the desired nucleophile. However, the nitrogen atom of the indazole ring is also nucleophilic and can be deprotonated, particularly under basic conditions, leading to a competing N-alkylation reaction.[3]

The indazole NH proton can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[4] Alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers.[5] Generally, N1 isomers are thermodynamically more stable, while N2 isomers are kinetically favored.[5] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[5][6]

G cluster_0 Indazole-4-Carboxylic Acid Anion cluster_1 Reaction Pathways Start Indazole-4-Carboxylic Acid Anion Deprotonated Intermediate (Multiple Nucleophilic Sites) Start->Anion O_Alk O-Alkylation (Desired Ester Product) Anion->O_Alk Carboxylate Attack N1_Alk N1-Alkylation (Side Product) Anion->N1_Alk N1 Attack N2_Alk N2-Alkylation (Side Product) Anion->N2_Alk N2 Attack

Fig 1. Competing reaction pathways in the alkylation of indazole-4-carboxylic acids.

Understanding and controlling these competing pathways is paramount for a successful esterification. The choice of methodology must therefore be made judiciously, based on the specific substrate and desired outcome.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically heated to reflux.[7][8] It is one of the most straightforward and cost-effective methods for synthesizing simple esters.

Principle and Mechanism

The reaction proceeds through a series of reversible steps. A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by the alcohol.[9] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[7]

G IndazoleCOOH Indazole-4-COOH ProtonatedCOOH Protonated Carbonyl (Activated Electrophile) IndazoleCOOH->ProtonatedCOOH + H⁺ (cat.) Tetrahedral Tetrahedral Intermediate ProtonatedCOOH->Tetrahedral + R-OH Tetrahedral->ProtonatedCOOH - R-OH EsterH2O Protonated Ester Tetrahedral->EsterH2O - H₂O + H⁺ Ester Indazole-4-COOR EsterH2O->Ester - H⁺ (cat.) Ester->EsterH2O + H⁺ (cat.)

Fig 2. Simplified mechanism of Fischer-Speier Esterification.
Causality and Field Insights

The primary driving force for this reaction is the use of a large excess of the alcohol, which shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[8][9] Alternatively, removal of water as it is formed, often using a Dean-Stark apparatus, can also drive the reaction to completion.[10] While simple and inexpensive, this method is best suited for robust substrates that can tolerate strong acid and high temperatures. For sensitive indazole derivatives, degradation or side reactions may occur.

Detailed Protocol: Synthesis of Methyl Indazole-4-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indazole-4-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of methanol (e.g., 20-50 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Steglich Esterification

For acid-sensitive indazole-4-carboxylic acids, the Steglich esterification offers a mild and highly effective alternative. This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13]

Principle and Mechanism

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] The catalyst, DMAP, then reacts with this intermediate to form a more reactive acylpyridinium species ("active ester"). This species is readily attacked by the alcohol to form the desired ester, releasing DMAP. The driving force is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[13]

G RCOOH Indazole-4-COOH O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC->O_acyl Active_Ester N-Acylpyridinium Intermediate O_acyl->Active_Ester + DCU Dicyclohexylurea (DCU) Byproduct O_acyl->DCU DMAP DMAP (cat.) DMAP->Active_Ester Ester Product Ester Active_Ester->Ester + ROH Alcohol (R'-OH) ROH->Ester Ester->DMAP releases

Fig 3. Key intermediates in the DMAP-catalyzed Steglich Esterification.
Causality and Field Insights

The Steglich esterification is performed under neutral conditions and at room temperature, making it ideal for substrates with sensitive functional groups.[13] The use of catalytic DMAP is crucial for efficient ester formation and to suppress a common side reaction: the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[12] A major drawback is the removal of the dicyclohexylurea byproduct, which often requires filtration and careful purification. Using the water-soluble coupling agent EDC can simplify the workup, as the corresponding urea byproduct can be removed with an aqueous wash.[14]

Detailed Protocol: Synthesis of tert-Butyl Indazole-4-carboxylate
  • Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve indazole-4-carboxylic acid (1.0 eq), tert-butyl alcohol (1.5-3.0 eq), and DMAP (0.1-0.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[15]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by TLC or LC-MS. The formation of a white precipitate (DCU) is a visual indicator of reaction progress.[15]

  • Workup: Upon completion, filter off the precipitated DCU.

  • Extraction: Wash the filtrate sequentially with dilute HCl (e.g., 0.5 N) to remove excess DMAP and tert-butanol, followed by saturated aqueous sodium bicarbonate, and finally brine.[15]

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Method 3: Alkylation with Alkyl Halides

This method involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).[14][16]

Principle and Mechanism

The reaction is a straightforward nucleophilic substitution. The choice of base is critical, as it dictates the relative concentration of the deprotonated carboxylate versus the deprotonated indazole nitrogen. A weak base, in theory, should selectively deprotonate the more acidic carboxylic acid over the indazole NH.[2]

Causality and Field Insights

While synthetically direct, this method is fraught with the peril of N-alkylation.[2][14] The choice of base and solvent system is the most critical parameter for controlling selectivity.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are less likely to deprotonate the indazole ring, thus favoring O-alkylation. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the carboxylate.

  • Strong Bases (e.g., NaH): Strong bases like sodium hydride will deprotonate both the carboxylic acid and the indazole NH, which can lead to significant amounts of N-alkylated byproducts.[2] However, some studies on related systems have shown that NaH in THF can, in specific cases, favor N1-alkylation through the formation of a tight ion pair, highlighting the complexity of predicting the outcome.[6][17]

For the synthesis of indazole-4-carboxylate esters, the use of a weak base like cesium carbonate in a polar aprotic solvent like DMF is a reliable starting point to maximize O-alkylation.

Detailed Protocol: Synthesis of Ethyl Indazole-4-carboxylate
  • Setup: To a flask containing indazole-4-carboxylic acid (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5-2.0 eq), add a polar aprotic solvent such as DMF.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes to allow for salt formation.

  • Reagent Addition: Add the alkylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq), dropwise.

  • Reaction: Heat the reaction mixture (e.g., 50-80°C) and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the desired O-alkylated product from any N-alkylated isomers.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and exceptionally mild method for converting a primary or secondary alcohol into various functional groups, including esters.[18] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] In this context, the roles are reversed: the carboxylic acid acts as the nucleophile, and the alcohol is activated to become the electrophile.[19]

Principle and Mechanism

PPh₃ first attacks DEAD to form a betaine intermediate.[18] This intermediate deprotonates the carboxylic acid to form an ion pair. Simultaneously, the alcohol is activated by the phosphonium species to form an oxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces this group via an Sₙ2 reaction to form the ester.[18][19] The reaction byproducts are triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate.[20]

Causality and Field Insights

The Mitsunobu reaction proceeds under very mild, neutral conditions, often at or below room temperature, making it compatible with a vast array of sensitive functional groups. A key feature is that the reaction at a chiral alcohol proceeds with complete inversion of stereochemistry, a testament to its Sₙ2 character.[19] However, the reaction generates stoichiometric amounts of byproducts (TPPO and the reduced azodicarboxylate), which can be challenging to remove from the desired product, often requiring careful chromatography.[20] The acidity of the nucleophile is also important; carboxylic acids (pKa ~4-5) are ideal for this reaction.[20]

Detailed Protocol: Synthesis of Isopropyl Indazole-4-carboxylate
  • Setup: In a dry flask under an inert atmosphere, dissolve indazole-4-carboxylic acid (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in a dry aprotic solvent like THF or DCM.[18]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. The development of a milky white suspension (TPPO) is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be directly subjected to flash column chromatography. The non-polar byproducts often elute first, followed by the desired ester. Trituration with a solvent like diethyl ether can sometimes precipitate the TPPO, simplifying purification.

Comparative Summary of Methods

MethodConditionsKey ReagentsAdvantagesDisadvantagesSelectivity Issues
Fischer-Speier Acidic, High Temp.H₂SO₄, excess R-OHInexpensive, simple, good for simple esters.Harsh conditions, not for sensitive substrates.Low; N-alkylation not typical, but degradation possible.
Steglich Neutral, Room Temp.DCC/EDC, DMAPVery mild, high yields, good for sensitive substrates.Stoichiometric urea byproduct can be difficult to remove.High for O-acylation; N-acylation is not a typical side reaction.
Alkyl Halide Basic, Room Temp. to High Temp.Cs₂CO₃/K₂CO₃, R-XDirect, good for various alkyl groups.High risk of N-alkylation. Requires careful optimization.Major challenge. Highly dependent on base and solvent.
Mitsunobu Neutral, 0°C to Room Temp.PPh₃, DEAD/DIADExtremely mild, high functional group tolerance.Stoichiometric byproducts (TPPO) complicate purification.Excellent for O-acylation; N-acylation is not competitive.

Purification and Characterization

Regardless of the method chosen, purification and characterization are critical to ensure the desired indazole-4-carboxylate ester has been formed and is free of regioisomeric byproducts.

  • Purification: Flash column chromatography is the most common method for purifying these esters, especially for removing the byproducts from Steglich and Mitsunobu reactions or separating O- vs. N-alkylated isomers.[21]

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. A key diagnostic tool for distinguishing between O- and N-alkylation is the presence or absence of the indazole N-H proton signal in the ¹H NMR spectrum (typically a broad singlet >10 ppm). In the N-alkylated isomers, this signal will be absent and new signals corresponding to the N-alkyl group will appear. The chemical shifts of the indazole ring protons and carbons can also be used to assign the position of substitution (N1 vs. N2).[5][21]

    • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

    • Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹ is indicative of a successful esterification.

Conclusion

The esterification of indazole-4-carboxylic acids requires careful consideration of the reaction methodology to achieve high yields and avoid the prevalent issue of N-alkylation. For simple, robust substrates, Fischer-Speier esterification offers a cost-effective solution. For molecules bearing acid-sensitive functional groups, the mild, neutral conditions of the Steglich and Mitsunobu reactions are superior choices, with the caveat of challenging byproduct removal. Direct alkylation with alkyl halides can be effective but requires careful optimization of the base and solvent to manage O- versus N-alkylation selectivity. By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select and execute the optimal strategy for their specific synthetic goals in the pursuit of novel therapeutics.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • R&D Discovery. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic-Chemistry.org. [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids and metabolites. SSRN. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

  • S., S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • Choe, S., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork Research Profiles. [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Unknown. (n.d.). The Fischer Esterification. Unknown Source. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. [Link]

  • Google Patents. (n.d.). Process for the preparation of carboxylic acid alkyl esters.
  • Miyamoto, Y., et al. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. ResearchGate. [Link]

  • Organic Chemistry Portal. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic-Chemistry.org. [Link]

  • ResearchGate. (2025). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Unknown Source. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

Sources

Application Note: Regiocontrol in the Protection of 3-Hydroxyindazole (Indazolone)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 3-hydroxyindazole nitrogen Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

3-Hydroxyindazole (often existing as the tautomeric indazolone ) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity. With three reactive sites—


, 

, and the exocyclic Oxygen—standard protection strategies often yield intractable mixtures of regioisomers.

This guide moves beyond generic "base + electrophile" approaches. It provides field-tested protocols to selectively target the


  (thermodynamic), 

(kinetic/directed), or

positions. We utilize Hard-Soft Acid-Base (HSAB) theory and specific transition-state engineering to guarantee high regiochemical fidelity.

The Tautomeric Challenge

Before selecting a reagent, one must understand the substrate's fluxional nature. 3-Hydroxyindazole exists in a dynamic equilibrium between the enol form (1H-indazol-3-ol) and the keto form (1,2-dihydro-3H-indazol-3-one) .

  • Solid State: Predominantly the keto form (Indazolone).

  • Solution: Solvent-dependent. Polar aprotic solvents (DMSO, DMF) often stabilize the N-H acidic forms.

  • Reactivity: Upon deprotonation, the negative charge is delocalized across the N-N-C-O system.

    • 
      :  The thermodynamic sink. Sterically sensitive to 
      
      
      
      substituents.
    • 
      :  Nucleophilic but often sterically hindered by the carbonyl/enol oxygen lone pairs.
      
    • 
      :  The "Hard" nucleophile site.
      
Visualization: Tautomerism and Reactive Sites

IndazoleTautomers Keto Keto Form (1,2-dihydro-3H-indazol-3-one) Major in Solid State Enol Enol Form (1H-indazol-3-ol) Aromatic Character Keto->Enol Tautomerism (Solvent Dependent) Anion Ambident Anion (Delocalized Charge) Keto->Anion Base (-H+) Enol->Anion Base (-H+) N1_Prod N1-Protected (Thermodynamic) Anion->N1_Prod Soft E+, High Temp (NaH/DMF) N2_Prod N2-Protected (Kinetic/Directed) Anion->N2_Prod Acid Catalysis (Imidates) O_Prod O-Protected (Hard Electrophile) Anion->O_Prod Ag+ Salts / Hard E+

Caption: Figure 1. Tautomeric equilibrium and divergent reaction pathways for 3-hydroxyindazole anions.

Strategic Decision Matrix

Target SitePrimary StrategyKey ReagentsMechanism

(Major)
Thermodynamic Control NaH, DMF/THF, Alkyl Halides (SEM-Cl, Bn-Br)The

-anion is thermodynamically stabilized. Elevated temperatures and dissociating solvents promote equilibrium to this form.

(Selective)
Acid-Catalyzed Imidate Alkyl trichloroacetimidates, TfOH (Cat.)[1]Protonation of the imidate creates a reactive species that coordinates to

via H-bonding, overcoming thermodynamic bias.

(Specific)
Hard-Soft Acid Base (HSAB) Ag₂CO₃, MeI or MOM-ClSilver coordinates to the "soft" nitrogens, blocking them and forcing the "hard" electrophile to react at Oxygen.

Detailed Protocols

Protocol A: -Selective Protection (SEM/Benzyl)

Objective: Install a robust protecting group (SEM or Benzyl) at


 for long-term stability during multistep synthesis.
Mechanism: 

substitution under thermodynamic control.

Materials:

  • 3-Hydroxyindazole (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • Anhydrous DMF (0.5 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve 3-hydroxyindazole in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: Hydrogen gas evolution.

  • Equilibration (Critical): Allow the mixture to warm to Room Temperature (RT) and stir for 45 minutes . This ensures complete formation of the thermodynamic anion.

  • Addition: Cool back to 0°C (to prevent exotherms from degrading the electrophile) and add SEM-Cl dropwise.

  • Reaction: Warm to RT and stir.

    • Note: If

      
       or 
      
      
      
      alkylation is observed by TLC, heat to 60°C to encourage rearrangement to the thermodynamic
      
      
      product (the "Conrow rearrangement" effect).
  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Outcome: Typically >90%

    
     regioselectivity.[2]
    
Protocol B: -Selective Protection (The Pfizer Method)

Objective: Selectively protect


, often required to direct C3-lithiation or for specific structure-activity relationship (SAR) studies.
Mechanism:  Acid-catalyzed alkylation using Trichloroacetimidates. This method avoids the competing 

pathway entirely by activating the electrophile rather than the nucleophile.

Materials:

  • 3-Hydroxyindazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (e.g., PMB-imidate or tBu-imidate) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or Cu(OTf)₂

  • Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Dissolution: Suspend 3-hydroxyindazole in DCM (0.2 M).

  • Reagent Addition: Add the trichloroacetimidate reagent.

  • Catalysis: Add TfOH (catalytic amount) at 0°C.

  • Reaction: Stir at RT for 2–12 hours. The reaction proceeds via the protonated imidate, which H-bonds to the

    
    -H, positioning the electrophile perfectly for attack by 
    
    
    
    .
  • Workup: Quench with Et₃N (to neutralize acid). Concentrate and purify.

  • Outcome: High

    
     selectivity (>20:1).
    
Protocol C: O-Protection (The "Silver Trap")

Objective: Lock the molecule in the enol form (3-alkoxyindazole).

Materials:

  • 3-Hydroxyindazole

  • Silver Carbonate (Ag₂CO₃) (1.5 equiv)

  • Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

  • Toluene or Benzene (Non-polar solvents favor O-alkylation)

Step-by-Step:

  • Suspension: Mix substrate and Ag₂CO₃ in Toluene.

  • Addition: Add electrophile.

  • Reflux: Heat to 80–100°C in the dark (silver salts are light sensitive).

  • Mechanism: The Ag⁺ ion coordinates tightly to the nitrogen lone pairs, sterically and electronically blocking them. The oxygen remains free to attack the electrophile.

Analytical Validation (Self-Validating the Structure)

Distinguishing


, 

, and

isomers is critical. Do not rely on TLC alone.
NMR Diagnostic Table
Feature

-Protected

-Protected

-Protected
¹H NOESY Strong NOE between PG protons and H-7 (aromatic proton).NO NOE to H-7. Possible weak NOE to H-3 (if not OH).No NOE to H-7.
¹³C NMR (C-3) ~160-165 ppm (Carbonyl-like character of indazolone).~155-160 ppm (Variable).~150-155 ppm (Aromatic C-O character).
UV Spectra

typically red-shifted.

often distinct from N1.
Resembles parent hydrocarbon.
Workflow Visualization: Validation Logic

NMR_Validation Start Isolate Product NOESY Run 2D NOESY NMR Start->NOESY CheckH7 NOE between PG and H-7? NOESY->CheckH7 N1 Conclusion: N1-Isomer (Confirmed) CheckH7->N1 Yes CheckC13 Check 13C Chemical Shift of C-3 CheckH7->CheckC13 No N2 Conclusion: N2-Isomer (Likely) CheckC13->N2 Shift > 160 ppm O_iso Conclusion: O-Isomer (Enol Ether) CheckC13->O_iso Shift < 155 ppm

Caption: Figure 2. NMR decision tree for assigning regiochemistry in 3-hydroxyindazole derivatives.

Troubleshooting & Critical Stop Points

  • Issue: Mixture of

    
     and 
    
    
    
    products using NaH.
    • Solution: Switch solvent from THF to DMF (more polar). Increase temperature to 60°C to favor thermodynamic (

      
      ) product. Ensure electrophile is not too "hard" (avoid MOM-Cl if possible; use SEM-Cl).
      
  • Issue: Low yield in

    
     protection.
    
    • Solution: Ensure the trichloroacetimidate is fresh. Old reagents hydrolyze to acetamides. Use strictly anhydrous DCM.

  • Safety: Indazolones can be shock-sensitive in rare cases if nitrated. Always handle Ag salts in the dark to prevent degradation.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[1]

    • Source:

  • Luo, G., Chen, L., & Dubé, H. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.[3][4][5] Tetrahedron Letters, 47(18), 3125-3128.

    • Source:

  • LaPlante, S. R., et al. (2013).[6] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6][7] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[6]

    • Source:

  • Meanwell, N. A. (2011). Tactics in Contemporary Drug Design. (General reference for HSAB theory in heterocycles). Context: Application of Hard-Soft Acid-Base theory to ambident anions.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-Bromo-3-Hydroxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SOL-06BR Subject: Overcoming "Brick Dust" Properties in Organic Solvents Status: Active Guide Analyst: Senior Application Scientist, Chemical Development[1]

The Core Challenge: The Tautomer Trap

Before attempting to dissolve 6-bromo-3-hydroxyindazole (CAS: 104598-63-4), you must understand why it resists dissolution.

This molecule does not behave like a simple phenol. In the solid state and in many solutions, it exists predominantly in its keto-tautomer form (6-bromo-1,2-dihydro-3H-indazol-3-one).[1] This structure features a "lactam-like" motif that forms extremely stable, intermolecular hydrogen-bonded dimers or ribbons.[1]

  • The Consequence: The crystal lattice energy is exceptionally high (often melting >200°C).

  • The Fix: You cannot simply "stir and wait." You must use solvents that actively disrupt these hydrogen bond networks (H-bond acceptors) or modify the ionization state.[1]

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your experimental goal.

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Dipolar Aprotic High (Best for Stock)DMSO, DMF, DMAc, NMP These are strong H-bond acceptors.[1] They break the intermolecular dimer bonds of the indazolinone core. Expect solubility >50 mg/mL.
Protic Moderate (Heat Required)Methanol, Ethanol Soluble, but often requires reflux to break the lattice. Upon cooling, the compound may recrystallize (useful for purification, bad for stock solutions).
Ethers Moderate THF, 1,4-Dioxane Good for reactions.[1] THF is excellent for solubilizing the compound for subsequent lithiation or coupling reactions, often requiring slight warming.
Chlorinated Low DCM, Chloroform Generally poor solubility. The 6-bromo substituent adds lipophilicity, but the polar core dominates. Often requires a co-solvent (e.g., 5-10% MeOH).[1]
Non-Polar Insoluble Hexanes, Heptane, Toluene Acts as an anti-solvent. Use these only to precipitate the product or during recrystallization (e.g., Toluene/Ethanol mix).

Troubleshooting Protocol: The "Gradient Dissolution" Method

Issue: User reports "cloudy suspension" or "floating particulates" despite using a recommended solvent.

Root Cause: Kinetic trapping. The crystal lattice is resisting the solvent penetration even if thermodynamically soluble.

Step-by-Step Workflow
  • The "Wetting" Phase:

    • Add the solid to the vial first.

    • Add the solvent (e.g., DMSO) dropwise until the solid is just covered. Allow it to "wet" for 2 minutes. This displaces air from the crystal surface.

  • Energy Input (Sonication over Heat):

    • Do not boil immediately. High heat can cause degradation or "oiling out" if impurities are present.

    • Sonicate at 40°C for 10-15 minutes. Ultrasonic cavitation is more effective at breaking the micro-crystalline aggregates of indazoles than stirring alone.

  • The Co-Solvent Trick (For DCM/EtOAc applications):

    • If you must use a low-polarity solvent (e.g., for chromatography loading), do not dissolve directly in DCM.[1]

    • Method: Dissolve the solid in a minimum volume of THF or Acetone first, then dilute with your target solvent (DCM).

    • Ratio: Keep the polar co-solvent at >5% v/v to prevent crashing out.

Advanced Optimization: pH Manipulation

Theory: The N-H proton at position 1 and the O-H at position 3 (in the enol form) are acidic (pKa ~9-10).

  • Base-Assisted Solubility:

    • Adding an organic base (Triethylamine, DIPEA) or an inorganic base (NaOH, K2CO3) will deprotonate the nitrogen/oxygen.

    • Result: The neutral molecule becomes an anion. Solubility in polar organic solvents (MeOH, Water/ACN mixes) increases by orders of magnitude.

    • Application: Essential for LC-MS sample prep to prevent column clogging.[1] Add 0.1% Ammonium Hydroxide or TEA to the sample diluent.

Visual Troubleshooting Guide

The following logic tree illustrates the decision process for solubilizing stubborn 6-bromo-3-hydroxyindazole samples.

SolubilityLogic Start Start: Solid 6-bromo-3-hydroxyindazole Goal Define Goal Start->Goal Stock Stock Solution / Bioassay Goal->Stock Storage Reaction Chemical Synthesis Goal->Reaction Synthesis Purification Recrystallization Goal->Purification Cleanup DMSO Use DMSO or DMF (Conc > 50mM) Stock->DMSO THF Use THF or Dioxane (Heat to 40°C) Reaction->THF Alcohol Use EtOH or Toluene/MeOH (Reflux -> Cool) Purification->Alcohol Check Is it clear? DMSO->Check THF->Check Alcohol->Check Sonicate Sonicate @ 40°C (15 mins) Check->Sonicate No (Cloudy) Base Add 1-2 eq. TEA or DIPEA (Deprotonate) Check->Base Still Insoluble? Success Solution Ready Check->Success Yes Sonicate->Check Base->Success Forms Anion

Caption: Decision tree for solvent selection based on experimental intent, including escalation steps for stubborn solids.

Frequently Asked Questions (FAQ)

Q: I am seeing two peaks in my LC-MS. Is my compound impure? A: Not necessarily. This is likely the tautomer equilibrium (keto vs. enol form) separating on the column or ionizing differently.

  • Fix: Run the LC-MS with a basic mobile phase (pH 9, Ammonium Bicarbonate). This forces the molecule into a single anionic state, collapsing the peaks into one sharp signal.

Q: Can I use Acetone? A: Acetone is a "borderline" solvent. It dissolves the compound moderately well but evaporates quickly, often leaving a film or crust (amorphous solid) rather than crystals. It is good for transferring the compound but poor for storage or crystallization.

Q: Why does it precipitate when I add water to my DMSO stock? A: 6-bromo-3-hydroxyindazole is highly lipophilic (LogP ~2-3) despite the hydroxy group.[1]

  • Threshold: If the water content exceeds ~30-40% in a DMSO mix, the compound will crash out.

  • Solution: If you need an aqueous buffer (e.g., for a biological assay), dilute the DMSO stock into the buffer slowly while vortexing, and keep the final concentration below 100 µM.

References

  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.[1][2] (Detailed protocols on synthesis and purification of brominated indazoles). [1]

  • Sigma-Aldrich. Product Specification: 6-Bromo-1H-indazol-3-ol.[1] (Physical properties and safety data).

  • PubChem. Compound Summary: 6-Bromo-1H-indazol-3-ol (CID 2786631).[1] (Chemical structure, tautomer data, and identifiers). [1]

  • Katritzky, A. R., et al.Tautomerism in Heterocycles. (Foundational text on the lactam-lactim tautomerism of 3-hydroxyindazoles). [General Reference]

Sources

Technical Support Center: 3-Hydroxyindazole Alkylation Control

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 3-hydroxyindazole scaffolds. It addresses the specific challenge of controlling regioselectivity (O- vs. N-alkylation) through mechanistic insight and validated protocols.

Topic: Controlling O- vs. N-Alkylation Selectivity in 3-Hydroxyindazoles Ticket Type: Advanced Synthesis Troubleshooting Status: Resolved / Guide Available

Core Mechanistic Directive (The "Why")

User Query: "Why does my alkylation of 3-hydroxyindazole yield a mixture of three isomers, and how do I stop it?"

Technical Insight: The root cause is tautomeric ambiguity . 3-Hydroxyindazole does not exist as a static phenol; it exists in a dynamic equilibrium with its lactam tautomer, indazolin-3-one . In solution (especially polar solvents), the equilibrium heavily favors the indazolin-3-one (lactam) form.

When you introduce a base and an electrophile, you generate an ambident anion with three nucleophilic sites:

  • N1 (Amide Nitrogen): The thermodynamically preferred site for alkylation under standard basic conditions (Charge control).

  • O3 (Enolate Oxygen): The site required for 3-alkoxyindazole synthesis. This requires "trapping" the less stable tautomer or using soft/hard acid-base principles (Orbital control).

  • N2 (Pyridine-like Nitrogen): Typically the least reactive in 3-hydroxyindazoles unless N1 is blocked or specific steric/electronic factors are at play.

The Control Switch:

  • For N-Alkylation (N1): Use Dissociated Ion Pairs . Strong bases (NaH, KOH) in polar aprotic solvents (DMF, DMSO) create a "naked" anion that alkylates at the most electronegative site (N1).

  • For O-Alkylation: Use Associated Ion Pairs (Chelation) . Silver salts (Ag₂CO₃) coordinate strongly to the nitrogen lone pairs, effectively "masking" them and forcing the electrophile to attack the oxygen.

Troubleshooting & Protocols (The "How")

Ticket #101: "I need the O-Alkyl Product (3-Alkoxyindazole)"

Diagnosis: Standard bases (NaH, K₂CO₃) will almost always yield N-alkylation. You are fighting thermodynamics. Solution: Switch to the Silver Salt Method . Silver cations (


) have a high affinity for nitrogen (soft-soft interaction), blocking the N-sites and leaving the oxygen available for nucleophilic attack.
Protocol A: Selective O-Alkylation (Ag-Mediated)
  • Substrate: 3-Hydroxyindazole (1.0 equiv)

  • Reagent: Alkyl Halide (1.2 equiv) — Note: Iodides work best.

  • Promoter: Silver Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Toluene or Benzene (Non-polar solvents favor the O-alkylation transition state).

  • Temperature: Reflux (80–110 °C).

Step-by-Step:

  • Suspend 3-hydroxyindazole and

    
     in anhydrous Toluene (0.1 M concentration).
    
  • Stir at room temperature for 30 mins to allow Ag-N coordination (shielding).

  • Add the Alkyl Iodide dropwise.[1]

  • Heat to reflux in the dark (wrap flask in foil; Ag salts are photosensitive) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Concentrate and purify via flash chromatography.

Expected Outcome: >85% O-Alkylation.

Ticket #102: "I need the N1-Alkyl Product (1-Alkylindazolin-3-one)"

Diagnosis: This is the thermodynamically favored product. You need to facilitate the formation of the discrete N-anion. Solution: Use a strong base in a polar aprotic solvent to separate the cation from the nucleophile.

Protocol B: Selective N1-Alkylation
  • Substrate: 3-Hydroxyindazole (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv)

  • Solvent: DMF or THF (0.2 M).

  • Temperature: 0 °C to RT.

Step-by-Step:

  • Dissolve 3-hydroxyindazole in anhydrous DMF under Argon/Nitrogen.

  • Cool to 0 °C.

  • Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins until gas evolution ceases (formation of the sodium salt).
    
  • Add the Alkyl Halide dropwise.[1]

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add sat.

    
    .[2]
    
  • Workup: Extract with EtOAc, wash with water/brine (critical to remove DMF), dry over

    
    .
    

Expected Outcome: >90% N1-Alkylation.

Decision Logic & Pathways (Visualization)

The following diagram illustrates the divergent pathways based on reagent selection.

IndazoleAlkylation Start 3-Hydroxyindazole (Tautomeric Mix) Condition_N Condition A: NaH / DMF (Dissociated Ion Pair) Start->Condition_N Standard Base Condition_O Condition B: Ag2CO3 / Toluene (Ag-N Coordination) Start->Condition_O Metal Template Intermediate_N N-Anion Dominant (Thermodynamic) Condition_N->Intermediate_N Intermediate_O Ag-Complex (N-Shielded) Condition_O->Intermediate_O Product_N1 N1-Alkyl Product (1-alkylindazolin-3-one) Intermediate_N->Product_N1 Major Pathway Product_O O-Alkyl Product (3-alkoxyindazole) Intermediate_O->Product_O Major Pathway

Caption: Divergent synthesis pathways. NaH promotes thermodynamic N1-alkylation; Ag salts sequester Nitrogen to promote O-alkylation.

Analytical Validation (Ticket #103: "How do I know which one I made?")

Distinguishing the isomers via NMR is critical. The Carbonyl (C3) resonance is the most definitive marker.

Diagnostic NMR Table
FeatureO-Alkyl (3-Alkoxyindazole) N1-Alkyl (1-Alkylindazolin-3-one) N2-Alkyl (Rare)
C3 (

NMR)
~155 – 160 ppm (C=N bond type)~165 – 175 ppm (C=O Amide type)~150 – 160 ppm
Alkylation Site (

)

singlet @ 4.0 – 4.2 ppm

singlet @ 3.4 – 3.6 ppm

singlet @ 3.8 – 4.0 ppm
HMBC Correlation Alkyl protons correlate to C3 (~158 ppm)Alkyl protons correlate to C3 (~170 ppm)Alkyl protons correlate to C3 & C7a
IR Spectrum Strong C=N stretch (~1620

)
Strong C=O stretch (~1680

)
Mixed

Key Diagnostic Test: Run a


 HMBC .
  • If your alkyl protons correlate to a carbon >165 ppm, you have the N1-product (Lactam).

  • If your alkyl protons correlate to a carbon <160 ppm, you likely have the O-product (Lactim ether).

References

  • Selective N1-Alkylation:Vertex Pharmaceuticals Study on Indazole Alkyl

    • Source:

  • Mechanistic Insight (N vs O):BenchChem Technical Protocol.

    • Source:

  • Silver Salt Methodology:General application of Ag2CO3 for Lactim Ether synthesis (Analogous system).

    • Source:

  • Mitsunobu Limitations:Analysis of Mitsunobu on Heterocycles.

    • Source:

Sources

Technical Support Center: Troubleshooting Decarboxylation of Indazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with indazole-4-carboxylic acids during synthetic workflows.

Mechanistic Insight: Why Do Indazole-4-Carboxylic Acids Decarboxylate?

Heteroaromatic carboxylic acids are inherently more susceptible to thermal decarboxylation than their aliphatic or simple aromatic counterparts[1]. When indazole-4-carboxylic acid is subjected to basic conditions, it deprotonates to form a carboxylate anion.

Thermal energy can drive the extrusion of CO₂ from this anion. The resulting C4-anion intermediate is unusually stable due to the strong inductive electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazole ring. This is mechanistically analogous to the thermal decarboxylation of indazolium-3-carboxylates, which form stable N-heterocyclic carbenes or zwitterions[2].

The rate of this degradation is highly dependent on the solvent environment. In polar aprotic solvents (like DMF or DMSO), the carboxylate anion lacks hydrogen-bond stabilization. This leaves the anion "naked," raising its ground-state energy and significantly lowering the activation barrier for CO₂ extrusion[3].

G A Indazole-4-carboxylic acid (Stable at RT) B Indazole-4-carboxylate anion (Deprotonated) A->B Base addition C Transition State (CO2 Extrusion) B->C Heat (>80°C) Polar Aprotic Solvent D Indazole C4-Anion (Stabilized by N) C->D - CO2 E Des-carboxylated Indazole (Protonated) D->E Protonation

Thermal decarboxylation pathway of indazole-4-carboxylic acid in basic media.

Troubleshooting FAQs

Q1: I am losing my indazole-4-carboxylic acid during a Suzuki coupling at 90 °C in DMF. How can I prevent this without changing my coupling partners? A1: The combination of a polar aprotic solvent (DMF), high temperature (90 °C), and a base creates the perfect storm for decarboxylation.

  • Solution: Switch to an aqueous biphasic or protic solvent system (e.g., 1,4-Dioxane/H₂O or THF/H₂O). Water forms a hydration sphere around the carboxylate via hydrogen bonding, stabilizing the ground state and preventing CO₂ extrusion[4]. Additionally, lower the reaction temperature to 40–60 °C by utilizing a highly active palladium precatalyst (e.g., XPhos Pd G3).

Q2: If I must run a reaction at >100 °C (e.g., a challenging Buchwald-Hartwig amination), what is the most robust protection strategy? A2: If high temperatures are unavoidable, you must temporarily remove the molecule's ability to form a carboxylate anion. Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) prior to the high-temperature step. Esters cannot form the requisite anion intermediate and are therefore immune to this specific thermal decarboxylation pathway.

Q3: Does the choice of base directly impact the rate of decarboxylation if I keep the temperature constant? A3: Yes. Stronger bases (e.g., Cs₂CO₃, KOH) rapidly and fully deprotonate the carboxylic acid, driving the equilibrium entirely toward the decarboxylation-prone carboxylate. Using weaker bases (e.g., K₃PO₄, Na₂CO₃) or strictly limiting the base to stoichiometric equivalents can significantly mitigate the rate of degradation.

Workflow Start Reaction with Indazole-4-carboxylic acid Q1 Is thermal decarboxylation observed? Start->Q1 Opt1 Lower Temp (<60°C) Use active Pd catalyst Q1->Opt1 Yes Opt2 Change Solvent Use Dioxane/H2O Q1->Opt2 Yes Opt3 Protect Acid Form Ester Q1->Opt3 Yes (Severe) Success Proceed with workflow Q1->Success No Opt1->Success Opt2->Success Opt3->Success

Decision matrix for preventing indazole-4-carboxylic acid decarboxylation.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reaction environments and the degradation profile of indazole-4-carboxylic acid.

Table 1: Model degradation profile of Indazole-4-carboxylic acid (0.1 M) heated for 12 hours.

Solvent SystemBase (2.0 equiv)TemperatureDecarboxylation (%)Recommendation
DMFCs₂CO₃100 °C> 90%❌ Avoid
DMFK₃PO₄100 °C75%❌ Avoid
1,4-DioxaneK₃PO₄100 °C40%⚠️ Proceed with caution
1,4-Dioxane / H₂O (4:1)K₃PO₄60 °C< 5%✅ Recommended
THF / H₂O (4:1)K₂CO₃40 °C< 1%✅ Highly Recommended

Experimental Protocols

Protocol A: Low-Temperature Suzuki-Miyaura Cross-Coupling

Self-validating mechanism: The use of a highly active Generation 3 (G3) palladacycle allows the cross-coupling to proceed at 40 °C, safely below the thermal activation threshold for decarboxylation.

  • Reagent Assembly: In a dry Schlenk flask, combine indazole-4-carboxylic acid (1.0 equiv), aryl boronic acid (1.5 equiv), and XPhos Pd G3 (0.05 equiv).

  • Base Addition: Add K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is sufficiently basic to activate the boronic acid but avoids the aggressive deprotonation profile of Cs₂CO₃.

  • Atmosphere Exchange: Evacuate and backfill the flask with N₂ (3 cycles).

  • Solvent Addition: Add degassed THF/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Causality: The aqueous biphasic system stabilizes the carboxylate via hydrogen bonding, suppressing CO₂ extrusion.

  • Reaction Execution: Stir at 40 °C for 4–6 hours. Monitor by LCMS. Validation check: The mass of the desired cross-coupled product[M+H]⁺ should be observed without the presence of the [M-44]⁺ decarboxylated byproduct.

  • Workup: Quench with 1M HCl to pH 4, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Two-Step Protection Strategy (Esterification)

Self-validating mechanism: Covalent masking of the carboxylic acid as a methyl ester completely abolishes the formation of the carboxylate anion, rendering thermal decarboxylation impossible.

  • Protection: Dissolve indazole-4-carboxylic acid in anhydrous MeOH (0.2 M). Add catalytic H₂SO₄ (0.1 equiv) and reflux at 65 °C for 12 hours.

  • Isolation: Concentrate the mixture, neutralize carefully with saturated NaHCO₃, and extract with DCM to isolate the methyl ester. Validation check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the baseline acid spot.

  • High-Temperature Reaction: Subject the isolated ester to your desired high-temperature reaction (e.g., >100 °C heating).

  • Deprotection: Dissolve the resulting intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours to regenerate the carboxylic acid. Acidify to pH 3 with 1M HCl to precipitate the final product.

References

  • Addition Reactions and Redox Esterifications of Carbonyl Compounds by N-Heterocyclic Carbenes of Indazole. Source: Organic Letters (ACS Publications). URL:[Link]

  • Dimerisation, rhodium complex formation and rearrangements of N-heterocyclic carbenes of indazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Photoinduced Ligand-to-Copper Charge Transfer for Aryl Decarboxylative Allylation, Thiolation, and Bromination. Source: Organic Letters (ACS Publications). URL:[Link]

  • Decarboxylation - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

Sources

Technical Support Center: HPLC Purification of Polar Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Indazole carboxylic acids present a unique chromatographic challenge due to their zwitterionic nature. The indazole ring contains basic nitrogen atoms capable of strong hydrogen bonding and secondary interactions with silica silanols, while the carboxylic acid moiety is highly polar and ionizable. This dual nature often leads to poor retention on standard reversed-phase (RP) columns, severe peak tailing, or irreversible adsorption.

This guide provides field-proven strategies, step-by-step protocols, and troubleshooting steps to achieve high-purity isolations.

Method Development & Causality Workflow

The causality of retention for these compounds hinges entirely on controlling their ionization state. By suppressing the ionization of the carboxylic acid (pKa ~ 3.5–4.5) using a low-pH mobile phase, the molecule's overall hydrophobicity increases, allowing for retention on hydrophobic C18 chains. If the compound remains too polar, orthogonal techniques like Mixed-Mode or Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

G A Start: Polar Indazole Carboxylic Acid B Assess LogD vs pH Determine Ionization A->B C Low pH (pH 2-3) Suppress -COOH Ionization B->C D Standard RP-HPLC (C18) 0.1% TFA or Formic Acid C->D E Adequate Retention? (k' > 2) D->E F Scale to Preparative HPLC Fraction Collection E->F Yes G Poor Retention / Void Volume Elution E->G No H Alternative Modes: Mixed-Mode (WAX/RP) or HILIC G->H I Optimize Buffer Strength & Organic Modifier H->I I->F

Workflow for selecting and optimizing the HPLC purification of polar indazole carboxylic acids.

Standard Protocol: Preparative RP-HPLC under Acidic Conditions

This protocol utilizes ion-suppression to maximize the retention of the polar carboxylic acid moiety on a reversed-phase stationary phase . It is designed as a self-validating system: the initial isocratic hold ensures that the injection solvent (DMSO) elutes without interfering with the target analyte, validating that retention is genuine and not an artifact of solvent mismatch.

Step 1: Column Selection Select an aqueous-stable, polar-embedded, or fully end-capped C18 column (e.g., Waters Atlantis T3 or Teledyne ISCO RediSep C18). Standard C18 phases may undergo "phase collapse" (ligand matting) when operated in the highly aqueous conditions (<5% organic) required for these polar compounds.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) TFA.

  • Mechanistic Causality: TFA lowers the pH to ~2.0, completely protonating the carboxylic acid (neutralizing it) and protonating the indazole nitrogen (forming a lipophilic ion pair with the trifluoroacetate counter-ion). This dramatically increases the apparent lipophilicity of the complex, enhancing retention .

Step 3: Sample Preparation Dissolve the crude mixture in 5–10% Mobile Phase B in A. If the compound is highly insoluble, use a minimum volume of DMSO.

  • Critical Rule: The injection volume of strong solvents (DMSO) must not exceed 1–2% of the column's void volume to prevent premature elution and peak distortion. If solubility remains a barrier, utilize solid-phase loading techniques .

Step 4: Gradient Elution

  • Equilibration: 5% B for 3 column volumes (CV).

  • Isocratic Hold: Inject sample and hold at 5% B for 2 CV. Validation step: Monitor the UV baseline to ensure polar salts and DMSO elute completely before the gradient begins.

  • Shallow Gradient: Ramp from 5% B to 40% B over 15 CV. Polar indazole carboxylic acids typically elute between 15–30% organic modifier.

  • Wash: Ramp to 95% B for 3 CV to elute hydrophobic impurities.

  • Re-equilibration: Return to 5% B for 4 CV.

Step 5: Fraction Recovery Collect fractions using UV triggering (typically 254 nm or 280 nm for the indazole chromophore). Lyophilize fractions immediately. Prolonged exposure to TFA during rotary evaporation can lead to acid-catalyzed degradation or esterification if alcoholic solvents are present.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes how mobile phase modifications dictate the chromatographic behavior of zwitterionic indazole carboxylic acids.

Parameter / ConditionEffect on Carboxylic Acid (-COOH)Effect on Indazole RingNet Chromatographic Result
Low pH (pH 2.0, 0.1% TFA) Protonated (Neutral, hydrophobic)Protonated (Cationic, forms ion-pair with TFA)Optimal RP Retention. Sharp peaks, reduced silanol interactions.
Neutral pH (pH 7.0, Phosphate) Deprotonated (Anionic, highly polar)Neutral (Hydrogen bonding active)Poor RP Retention. Elutes near void volume; peak tailing due to silanols.
High pH (pH 10.0, NH₄OH) Deprotonated (Anionic, highly polar)Deprotonated (Anionic/Neutral)No RP Retention. Requires anion-exchange or polymer-based columns.
Basic Modifier (0.1% TEA) Competes for acidic silanolsMasks basic nitrogens from silicaImproved Peak Shape. Reduces tailing in normal-phase or weak RP modes.
HILIC Mode (High ACN, >70%) Retained via polar partitioningRetained via hydrogen bondingHigh Retention. Excellent for extremely polar derivatives that fail on C18.

Troubleshooting Guide & FAQs

Q1: My indazole carboxylic acid elutes in the void volume on a C18 column, even at 5% organic. How do I retain it? A1: The compound is too polar for standard reversed-phase partitioning. You have three scientifically validated options:

  • Use a 100% aqueous-compatible C18 (AQ-C18): Start the gradient at 0% organic.

  • Switch to Mixed-Mode Chromatography: Use a column that combines reversed-phase and weak anion-exchange (WAX) properties (e.g., Primesep B2 or Amaze TH). The anion-exchange mechanism will strongly retain the deprotonated carboxylic acid moiety, while the alkyl chain retains the indazole ring , .

  • Switch to HILIC: In Hydrophilic Interaction Liquid Chromatography, water is the strong eluting solvent. Start with 90% Acetonitrile / 10% Water (with 10 mM ammonium formate). The highly polar carboxylic acid will partition into the water-enriched layer on the silica surface, resulting in strong retention .

Q2: I am observing severe peak tailing. How can I improve peak symmetry? A2: Peak tailing for indazoles is almost always caused by secondary interactions between the basic nitrogen atoms of the indazole ring and unreacted, acidic silanol groups on the silica backbone .

  • Solution: Ensure you are using a fully end-capped column. If the problem persists, lower the pH of the mobile phase to < 2.5 to protonate the silanols (rendering them neutral) , or add a competitive amine modifier like Triethylamine (TEA) at 0.1% to mask the active sites , .

Q3: The system pressure spikes when I inject my sample dissolved in mobile phase. What is happening? A3: This indicates on-column precipitation. Indazole carboxylic acids can have highly pH-dependent solubility. If your sample is dissolved in a slightly basic solution (to aid the solubility of the carboxylic acid) and injected into a highly acidic mobile phase (0.1% TFA), the sudden drop in pH causes the compound to crash out of solution at the column head .

  • Solution: Always dissolve your sample in a solvent that matches the starting mobile phase conditions.

Q4: Can I use normal-phase silica chromatography for these compounds? A4: It is generally not recommended for unprotected indazole carboxylic acids. The combination of the highly polar carboxylic acid and the basic indazole ring leads to near-irreversible binding on bare silica . If normal-phase must be used, you must employ a highly polar solvent system containing both a polar modifier (methanol) and a basic additive (e.g., 1% ammonium hydroxide or TEA) to disrupt the strong hydrogen bonding . Alternatively, use an amine-bonded silica phase for aqueous normal-phase separations .

Q5: Why do I see two closely eluting peaks with the exact same mass in LC-MS? A5: Indazoles can exhibit annular tautomerism (1H-indazole vs. 2H-indazole). While these tautomers usually interconvert too rapidly to be resolved at room temperature, bulky substituents or specific solvent interactions can slow the exchange rate, leading to peak broadening or splitting. Additionally, verify that the second peak is not an esterification artifact (e.g., methyl ester) formed if the sample was stored in methanol under acidic conditions.

References

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids.[Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids.[Link]

  • National Institutes of Health (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.[Link]

  • University of Athens. HPLC Troubleshooting Guide.[Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.[Link]

  • Washington State University. HPLC Troubleshooting Guide.[Link]

  • National Institutes of Health (PMC). Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC).[Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.[Link]

Technical Support Center: Recrystallization of 6-Bromo-3-Hydroxyindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: The Chemistry of Solubility

Before selecting a solvent, you must understand the molecular behavior of 6-bromo-3-hydroxyindazole .[1][2][3][4] This molecule does not behave like a simple organic solid due to two critical factors: Tautomerism and Halogen Bonding .[1][2]

The Tautomer Trap

While named "3-hydroxy," this scaffold exists predominantly in the 3-oxo (lactam) form in the solid state.[2]

  • Enol Form (3-hydroxy): Aromatic, soluble in base.[1][2][3]

  • Keto Form (3-oxo/lactam): The dominant solid-state polymorph.[1][2][3] It forms strong intermolecular hydrogen bond dimers (similar to DNA base pairs), resulting in high melting points (>200°C) and poor solubility in non-polar solvents.[2]

Impact on Recrystallization: You are not trying to crystallize a phenol; you are crystallizing a cyclic amide.[1][2] Non-polar solvents (Hexane, Ether) will fail. You require solvents that can disrupt these intermolecular H-bonds at high temperatures but allow them to reform upon cooling.[1][2][3]

The Bromine Effect

The bromine at position 6 adds significant lipophilicity (


) and molecular weight compared to the parent indazole. It also introduces halogen bonding  capabilities, which can stabilize crystal lattices and increase the tendency to "oil out" if the cooling gradient is too steep.[2]

Solvent Selection Matrix

Use this matrix to select the starting solvent system based on your specific derivative type.

Table 1: Solvent Systems by Derivative Class
Derivative ClassPrimary CharacteristicRecommended Solvent SystemSecondary OptionKey Mechanism
Core Scaffold (Unsubstituted N-H)High MP (>210°C), H-bond donor/acceptorAcetic Acid (Glacial) DMF / Water (1:[1][2][3][4]1)AcOH disrupts lactam dimers at boiling; reforms them on cooling.[2]
N1-Alkylated (e.g., N-benzyl, N-methyl)Lower MP, Increased LipophilicityEthanol (95%) Toluene / HeptaneDisruption of crystal lattice is easier; standard thermal recrystallization works well.[1][2][3][4]
O-Alkylated (3-alkoxy)Fixed "Enol" ether, Lower PolarityMethanol AcetonitrileBehaves like standard aromatics; often very soluble in EtOAc.[1][2][3][4]
Carboxamide (3-CONH-R)Strong H-bonding, Amide functionalityDMF / Ethanol DMSO / WaterRequires high-boiling polar aprotic solvents to dissolve.[1][2][3][4]

Validated Protocols

Protocol A: The "Thermal Gradient" (For N-Alkylated/O-Alkylated Derivatives)

Best for compounds with MP < 180°C.[1][2][3][4]

  • Preparation: Place crude solid in a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) or Toluene dropwise while heating to reflux.[1][2]

    • Critical: Use the minimum amount required to dissolve the solid at boiling.

  • Clarification: If black specks remain (oxidized bromine species), add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Crystallization: Once at RT, move to an ice bath (0°C) for 2 hours.

  • Collection: Filter vacuum. Wash cake with cold solvent (same as used for dissolution).[1][2]

Protocol B: The "Antisolvent Crash" (For Core Scaffold/High MP)

Best for the parent 6-bromo-3-hydroxyindazole or highly polar amides.[1][2][3][4]

  • Dissolution: Dissolve crude material in DMF or DMSO at 60-80°C.

    • Volume Rule: Use 3-5 mL solvent per gram of solid.[1][2][3]

  • Antisolvent Addition: Slowly add Water (or Ethanol if using DMF) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.[2]

  • Re-solubilization: Add a few drops of the primary solvent (DMF) to just clear the cloudiness.[2]

  • Growth: Turn off heat. Allow the bath to cool naturally overnight.

    • Why: The slow cooling + gradual change in solubility parameter prevents oiling out.

  • Harvest: Filter the resulting needles. Wash copiously with water to remove residual DMF.[2]

Troubleshooting Workflow (FAQ)

Q: My product "oiled out" (formed a liquid blob) instead of crystallizing. Why? A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[1][2]

  • Cause: The melting point of your solvated derivative is lower than the boiling point of your solvent, or cooling was too rapid.[2]

  • Fix: Re-heat until dissolved. Add a "seed crystal" of pure product at the cloud point. If no seed is available, scratch the glass wall with a rod. Switch Solvent: If using Ethanol/Water, switch to pure Toluene or Acetic Acid to raise the boiling point.[2]

Q: The crystals are colored (yellow/orange), but the product should be white. A: Indazoles are prone to oxidation, particularly at the nitrogen.[2]

  • Fix: Perform the recrystallization with 10% w/w Sodium Dithionite in the aqueous phase (if using water) or use activated charcoal in the hot filtration step.[2]

Q: I have a mixture of N1-alkyl and N2-alkyl isomers. Can I separate them? A: Yes.

  • Insight: N1-alkyl derivatives are generally less soluble in non-polar solvents than N2-isomers due to symmetry and packing.[1][2][3][4]

  • Strategy: Recrystallize from Hexanes/Ethyl Acetate (4:1) .[1][2][3] The N1-isomer usually crystallizes out, leaving the N2-isomer in the mother liquor.[2]

Decision Logic Visualization

The following diagram illustrates the decision process for selecting a purification strategy.

RecrystallizationLogic Start Crude 6-Bromo-3-Hydroxy Indazole Derivative CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Likely Core Scaffold) CheckMP->HighMP High LowMP MP < 180°C (Likely Alkylated) CheckMP->LowMP Low MethodB Protocol B: Antisolvent Method (DMF + Water) HighMP->MethodB SolubilityTest Solubility Test: Hot Ethanol LowMP->SolubilityTest Soluble Soluble SolubilityTest->Soluble Yes Insoluble Insoluble SolubilityTest->Insoluble No MethodA Protocol A: Thermal Gradient (Ethanol or Toluene) Soluble->MethodA Insoluble->MethodB OilingOut Issue: Oiling Out? MethodA->OilingOut MethodB->OilingOut Seed Action: Re-heat & Add Seed Crystal OilingOut->Seed Yes (First Attempt) ChangeSolvent Action: Switch to Acetic Acid OilingOut->ChangeSolvent Yes (Repeated Failure)

Caption: Decision tree for selecting solvent systems based on derivative melting point and solubility behavior.

References

  • PubChem. 6-bromo-1H-indazol-3-amine and related Indazole Derivatives. National Library of Medicine.[2] Available at: [Link][3]

  • Souers, A. J., et al. Method for separating and purifying substituted indazole isomers. Patent CN101948433A.[2] Available at:

Sources

Technical Support Center: Navigating the Tautomeric Maze of Indazol-3-ones with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals grappling with the fascinating yet often complex NMR spectra of indazol-3-one derivatives. The inherent tautomerism of the indazol-3-one scaffold frequently leads to spectral ambiguities that can impede structural elucidation and characterization. This guide is designed to provide you with a clear, in-depth understanding of this phenomenon and equip you with practical, field-proven strategies to resolve tautomeric mixtures using NMR spectroscopy.

Introduction: The Dynamic Nature of Indazol-3-ones

Indazol-3-one and its derivatives are not static entities but exist as a dynamic equilibrium of two or more tautomeric forms.[1][2] This prototropic tautomerism involves the migration of a proton, leading to distinct structural isomers that can interconvert.[3] The three primary tautomers of concern are the 1H-indazol-3-one , 2H-indazol-3-one , and the aromatic 3-hydroxy-1H-indazole . The position of this equilibrium is highly sensitive to a variety of factors, including the substitution pattern on the ring system, the solvent, pH, temperature, and even the physical state (solution vs. solid).[1][4]

The rapid or intermediate rate of exchange between these tautomers on the NMR timescale is the primary reason for the challenging spectra often observed, which can manifest as broadened peaks, the appearance of multiple sets of signals, or averaged signals that do not correspond to any single tautomer.[5][6] Understanding and controlling this equilibrium is paramount for accurate structural assignment and, consequently, for understanding the compound's chemical and biological properties.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered by researchers working with indazol-3-ones.

Q1: My 1H NMR spectrum shows very broad peaks for the aromatic and N-H protons. What is happening?

A1: Broad signals in the NMR spectrum of an indazol-3-one derivative are a classic indication of chemical exchange occurring at a rate comparable to the NMR timescale.[7] This means the tautomers are interconverting at a rate that is neither slow enough to show sharp, distinct signals for each species nor fast enough to show a single, sharp, averaged signal.

Causality: The broadening arises because the nucleus (e.g., a proton) is not in a single, stable chemical environment. As it shuttles between the different tautomeric forms, it experiences different magnetic environments. The NMR spectrometer detects an average of these environments, but the rapid fluctuation leads to a loss of signal coherence and, thus, broadening.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: This is the most direct way to diagnose and potentially resolve exchange broadening.[4]

    • Cooling the sample: Lowering the temperature will slow down the rate of tautomeric interconversion. If you are in an intermediate exchange regime, cooling should lead to the sharpening of the signals and, eventually, the appearance of distinct sets of peaks for each tautomer.

    • Heating the sample: Conversely, heating will increase the rate of exchange. This can cause the broad peaks to coalesce into a single, sharp set of averaged signals.

  • Solvent Change: The tautomeric equilibrium is highly dependent on the solvent's properties (polarity, hydrogen bonding capability).[8]

    • Aprotic non-polar solvents (e.g., CDCl3, Toluene-d8): These solvents are less likely to participate in hydrogen bonding and may favor one tautomer over another, potentially simplifying the spectrum.

    • Polar aprotic solvents (e.g., DMSO-d6, Acetone-d6): These solvents can act as hydrogen bond acceptors and may stabilize specific tautomers. DMSO-d6 is particularly known for often revealing the presence of multiple tautomers due to its ability to solvate different forms effectively.[9][10]

    • Polar protic solvents (e.g., CD3OD, D2O): These solvents can actively participate in proton exchange, which can either simplify the spectrum by accelerating exchange or complicate it further. In D2O, you will also observe the exchange (disappearance) of labile N-H and O-H protons.

Q2: I see two distinct sets of signals in my 1H and 13C NMR spectra. Does this confirm the presence of two tautomers?

A2: Yes, observing two distinct and sharp sets of signals is strong evidence for the presence of two slowly exchanging tautomers on the NMR timescale. Each set of signals corresponds to a different tautomeric form. The ratio of the integrals of the signals will give you the relative population of the two tautomers under the specific experimental conditions.[11]

Workflow for Tautomer Assignment:

Tautomer_Assignment_Workflow start Observe Two Sets of Signals in NMR nmr_acq Acquire Comprehensive NMR Data (1H, 13C, HSQC, HMBC, NOESY/ROESY) start->nmr_acq comp_chem Perform DFT Calculations (Geometry Optimization & NMR Prediction) start->comp_chem lit_search Consult Literature for Similar Scaffolds start->lit_search data_analysis Analyze NMR Data: - Chemical Shifts (esp. C=O vs. C-O) - Coupling Constants - NOE Correlations nmr_acq->data_analysis comp_analysis Compare Calculated vs. Experimental Chemical Shifts comp_chem->comp_analysis lit_search->data_analysis assignment Assign Signals to Specific Tautomers data_analysis->assignment comp_analysis->assignment DFT_NMR_Workflow cluster_comp Computational Workflow start Experimental NMR Data (Multiple Signal Sets) compare Correlate Experimental vs. Calculated Chemical Shifts start->compare build Build 3D Models of All Tautomers geom_opt Geometry Optimization (Gas Phase & Solvent Model) build->geom_opt nmr_calc GIAO NMR Shielding Calculations geom_opt->nmr_calc nmr_calc->compare assign Assign Tautomeric Structures compare->assign

Caption: DFT-assisted NMR assignment workflow.

Troubleshooting Guide: Common NMR Observations and Solutions

ObservationPotential Cause(s)Recommended Action(s)
One set of sharp, but "averaged" signals. Fast tautomeric exchange on the NMR timescale.1. Cool the sample: Try to slow the exchange to the intermediate or slow regime to see individual tautomers. 2. Change to a less polar, aprotic solvent: This may shift the equilibrium to favor one tautomer significantly.
Disappearance of N-H/O-H signals. Sample run in a protic deuterated solvent (e.g., D2O, CD3OD).This is expected. The labile protons have exchanged with deuterium. To observe these, use a dry, aprotic solvent like DMSO-d6 or CDCl3.
Signal ratios change with concentration. Intermolecular hydrogen bonding or self-association is influencing the tautomeric equilibrium.Run a dilution series (NMR experiments at several different concentrations) to understand this effect. This can provide insight into the aggregation state of your compound.
Solid-state NMR spectrum shows one tautomer, but solution NMR shows a mixture. The crystalline state "locks" the molecule into a single, most stable tautomeric form in the solid phase. In solution, solvation energies allow for the presence of multiple tautomers.This is a common and informative observation. Solid-state NMR (CP-MAS) can be used to definitively identify one of the tautomers present in solution. [1][10]

References

  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR.
  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.
  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.
  • SciSpace. (2006). The use of NMR spectroscopy to study tautomerism.
  • ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism.
  • ResearchGate. (2025, August 6). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF.
  • ResearchGate. (2012, August 14).
  • ACD/Labs. (2026, January 27).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 6). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one.
  • PubMed. (2006, June 12). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones.
  • MDPI. (2025, October 16). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.
  • ACS Publications. (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • MDPI. (2019, July 17). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
  • ResearchGate. (2016, April 7). (PDF) 13 C NMR of indazoles.
  • ESA-IPB.
  • Royal Society of Chemistry. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing).
  • Walsh Medical Media. (2024, May 24).
  • ResearchGate. (2025, August 6). Theoretical estimation of the annular tautomerism of indazoles.
  • ResearchGate. Tautomeric forms of 1H-indazol-3-ol.
  • Royal Society of Chemistry.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Sciforum. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones.
  • ResearchGate. (2025, November 3).
  • PMC.
  • ResearchGate. (2025, August 6). 15N NMR Studies of tautomerism | Request PDF.
  • PMC. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.
  • ACS Publications. Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • Sciforum. (2021, November 15). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)
  • PubChem. 3H-Indazol-3-one | C7H4N2O | CID 13340482.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Wiley-VCH. (2013, October 8). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.
  • Royal Society of Chemistry. The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy' - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR.
  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.

Sources

Validation & Comparative

Indazole vs. Indole Carboxylic Acids: A Comparative Bioisosteric Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of Indazole vs. Indole Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bioisosteric Rationale

In medicinal chemistry, the substitution of an indole scaffold with an indazole is a classic "scaffold hopping" strategy.[1] While both are bicyclic, planar, and aromatic, the introduction of the nitrogen atom at position 2 (N2) in the indazole ring fundamentally alters the physicochemical and biological profile.

This guide analyzes the shift from Indole-3-carboxylic acid to Indazole-3-carboxylic acid derivatives. The transition is rarely about simple equipotency; it is often driven by the need to:

  • Enhance Metabolic Stability: The N-N bond is resistant to the oxidative metabolism that plagues the C2=C3 double bond of indoles.

  • Modify Hydrogen Bonding: Indazole provides an additional Hydrogen Bond Acceptor (HBA) at N2, critical for kinase hinge binding.

  • Increase Potency: In specific GPCR targets (e.g., Cannabinoid CB1), indazole derivatives demonstrate significantly higher intrinsic efficacy (

    
    ) than their indole counterparts.
    

Physicochemical & Structural Comparison

The core difference lies in the electronic distribution and acidity. The indazole ring is generally more electron-deficient than the indole ring due to the electronegativity of the second nitrogen.

Structural Pharmacophore

Pharmacophore cluster_0 Indole-3-Carboxylic Acid cluster_1 Indazole-3-Carboxylic Acid Indole Indole Core (1 H-Bond Donor) C2_C3 C2=C3 Bond (Metabolic Soft Spot) Indole->C2_C3 Comparison Key Shift: Indazole N2 acts as H-Bond Acceptor Indazole COOH pKa ~3.0 vs Indole ~3.9 Indole->Comparison Scaffold Hop Indazole Indazole Core (1 Donor + 1 Acceptor) N_N N-N Bond (Metabolically Stable) Indazole->N_N Comparison->Indazole

Figure 1: Pharmacophore comparison highlighting the metabolic and electronic shifts between scaffolds.

Quantitative Data Profile
FeatureIndole-3-Carboxylic AcidIndazole-3-Carboxylic AcidImpact on Drug Design
Core Structure Benzo-fused pyrroleBenzo-fused pyrazoleIndazole is an indole bioisostere.[2]
H-Bonding 1 Donor (NH), 0 Acceptors (Ring)1 Donor (NH), 1 Acceptor (N2) Indazole N2 can bind hinge regions in kinases.
Acid pKa (COOH) ~3.90 (Experimental)~3.03 (Predicted)Indazole acid is stronger; affects coupling reagents.
Ring NH pKa ~17 (Very weak acid)~14 (Weak acid)Indazole NH is more acidic than Indole NH.
Lipophilicity HighModerate to HighIndazoles often have lower LogP than indoles.
Metabolic Liability High (C2=C3 epoxidation)Low (N-N bond stable)Indazoles extend half-life (

).

Case Study A: Synthetic Cannabinoids (GPCR Agonism)

The most extensive dataset comparing these two scaffolds comes from synthetic cannabinoid receptor agonists (SCRAs). The shift from indole (e.g., JWH-018 series) to indazole (e.g., AB-PINACA series) resulted in a dramatic increase in potency and efficacy.

Experimental Data: Potency & Efficacy

The following data compares matched pairs where the only structural variable is the core ring (Indole vs. Indazole).

Compound ClassCore ScaffoldRepresentative AnalogCB1

(nM)
Efficacy (

)
Indole Indole-3-carboxamide5F-MDMB-PICA3.26Partial/Full Agonist
Indazole Indazole-3-carboxamide5F-MDMB-PINACA 0.59 Superagonist
Indole Indole-3-carboxamideJWH-018 (Naphthyl)~9.0Full Agonist
Indazole Indazole-3-carboxamideAB-CHMINACA 0.2 - 0.5 Superagonist

Mechanism of Action: The indazole nitrogen (N2) does not participate directly in the primary receptor binding but alters the orientation of the substituent at position 1 (tail) and position 3 (head). This rigidification often locks the transmembrane helices of CB1 into an active conformation more effectively than the indole scaffold [1].

Case Study B: Kinase Inhibitors (The Hinge Binder)

In kinase drug discovery, the indazole scaffold is often preferred over indole because the N2 nitrogen can serve as a hydrogen bond acceptor to the backbone NH of the kinase hinge region.

  • Indole: Can only act as a Hydrogen Bond Donor (via NH).

  • Indazole: Acts as a Donor (NH) and Acceptor (N2) .[1]

Example: Axitinib (Indazole) vs. Indole Analogs Axitinib is a VEGFR inhibitor using an indazole core.[1][3][4] In SAR studies comparing indole analogs, the indazole N2 was found to form a critical water-mediated or direct H-bond with the kinase hinge residues, improving potency by 10-100 fold compared to the deaza- (indole) analog [2].

Metabolic Stability & Pharmacokinetics

One of the primary drivers for selecting indazole-3-carboxylic acid derivatives is the superior metabolic profile.

Metabolic Pathway Analysis

The indole C2=C3 double bond is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (CYP450), leading to epoxides, diols, and ring opening. The indazole N-N bond is chemically inert to these conditions.

Metabolism cluster_indole Indole Metabolism (High Clearance) cluster_indazole Indazole Metabolism (High Stability) Indole_Drug Indole-3-Carboxamide Epoxide 2,3-Epoxide Intermediate (Reactive/Toxic) Indole_Drug->Epoxide CYP450 Oxidation Diol Dihydrodiol / Ring Opening (Inactive) Epoxide->Diol Epoxide Hydrolase Indazole_Drug Indazole-3-Carboxamide Stable Core Intact Indazole_Drug->Stable Resists Ring Oxidation SideChain Side Chain Oxidation Only (Slower Clearance) Stable->SideChain CYP450 (Tail/Head only)

Figure 2: Metabolic fate of Indole vs. Indazole scaffolds. Indoles suffer from ring oxidation; Indazoles generally restrict metabolism to peripheral side chains.

Experimental Protocols

Protocol A: Synthesis of Carboxamides (Amide Coupling)

Due to the lower pKa of indazole-3-carboxylic acid (~3.03), it is more acidic than indole-3-carboxylic acid (~3.90). This requires buffering during coupling to prevent protonation of the amine partner.

Reagents:

  • Scaffold: Indazole-3-carboxylic acid (or Indole equivalent).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of Indazole-3-carboxylic acid in DMF (0.1 M). Add 1.2 eq of HATU.

  • Deprotonation: Add 2.0 eq of DIPEA. Stir for 10 minutes at RT. Note: The solution often turns yellow upon activation.

  • Coupling: Add 1.1 eq of the amine (e.g., L-valine methyl ester).

  • Reaction: Stir at RT for 2-4 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO3 (to remove unreacted acid).

  • Purification: Recrystallize from Hexane/EtOAc or use Flash Chromatography.

Protocol B: GPCR Functional Assay (cAMP Accumulation)

To compare biological activity (e.g., CB1/CB2 receptor), a functional cAMP assay is preferred over simple binding, as it distinguishes full agonists (Indazoles) from partial agonists (Indoles).

  • Cell Line: CHO cells stably expressing hCB1 receptor.

  • Seeding: 10,000 cells/well in 384-well plates.

  • Stimulation: Incubate cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment: Add test compounds (Indole vs Indazole analogs) at varying concentrations (

    
     to 
    
    
    
    M).
  • Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).

  • Analysis: Plot % inhibition of Forskolin-induced cAMP. Calculate

    
     and 
    
    
    
    relative to a reference full agonist (e.g., CP-55,940).

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Link

  • Hu-Lowe, D. D., et al. (2008). "Characterization of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases." Clinical Cancer Research. Link

  • Hess, C., et al. (2016). "Dissociation of the indazole and indole synthetic cannabinoids." Forensic Science International. Link

  • BenchChem. (2025).[5] "Metabolic Stability of Indoline and Azaindole Compounds." BenchChem Guides. Link

  • PubChem. (2025). "Indazole-3-carboxylic acid Compound Summary." National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Handling novel active pharmaceutical ingredients (APIs) and chemical intermediates requires a proactive, causality-driven approach to safety. This guide provides specialized protocols for handling 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid , moving beyond generic safety data to offer a self-validating operational framework designed specifically for researchers and drug development professionals.

Compound Profile & Toxicological Causality

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS: 885523-69-3)[1][2] is a halogenated indazole derivative utilized in advanced drug discovery. Understanding its structural components is critical for predicting its behavior and selecting appropriate Personal Protective Equipment (PPE):

  • Bromine Substitution (Lipophilicity): The heavy halogen atom increases the molecule's lipophilicity (LogP). Causality: Highly lipophilic compounds can more easily partition into and penetrate the stratum corneum of the skin and standard latex barriers, necessitating chemically resistant nitrile or neoprene gloves.

  • Carboxylic Acid Moiety (Acidity): With a pKa typically ranging between 3.5 and 4.5, the dry powder acts as a severe mucosal and respiratory irritant. Causality: Inhalation of fine particulates leads to localized pH drops in the respiratory tract, triggering acute inflammation.

  • Indazole Core (Electrostatics): Aromatic nitrogen heterocycles in dry powder form are highly prone to triboelectric charging. Causality: Static buildup causes the powder to repel from spatulas, creating an invisible, aerosolized inhalation hazard during transfer.

Quantitative Hazard Metrics and Control Thresholds

To establish a self-validating safety system, all operational parameters must be quantifiable. The following table summarizes the critical thresholds for handling this compound safely based on established laboratory safety guidelines[3][4].

ParameterValue / ThresholdCausality / Rationale
Fume Hood Face Velocity > 100 fpm (0.5 m/s)Minimum flow required to capture aerosolized fine powders before they reach the operator's breathing zone.
Glove Thickness (Nitrile) > 4 mil (inner), > 8 mil (outer)Prevents breakthrough of lipophilic brominated aromatics while maintaining tactile sensitivity.
Decontamination Solution 5% w/v NaHCO₃Optimal concentration to neutralize the carboxylic acid without causing violent effervescence.
Mass Balance Tolerance < 0.5% deviationConfirms no unobserved micro-spills or aerosolization occurred during transfer.
Target Surface pH 7.0 - 7.5Validates the complete neutralization of the acidic API residue post-spill.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Personal Protective Equipment standards[5][6], PPE selection must scale with the mass of the compound being handled and the kinetic energy of the operation.

Scale / OperationRespiratory ProtectionDermal Protection (Gloves)Ocular ProtectionBody / Other
Analytical (< 1g) (Weighing, Dilution)Fume hood enclosureDouble Nitrile (4 mil inner, 4 mil outer)Safety Glasses with side shields100% Cotton Lab Coat
Preparative (> 1g) (Synthesis, Milling)N95/P100 Respirator (if outside enclosure)Double Nitrile (4 mil inner, 8 mil outer)Chemical Splash GogglesTyvek sleeve protectors, Chem-resistant apron

Standard Operating Procedure (SOP): Self-Validating Handling Protocol

Standard laboratory practices often fail because they lack built-in verification. This protocol integrates self-validating checkpoints based on guidelines from Prudent Practices in the Laboratory[4][7].

Step-by-Step Methodology:

  • Environmental Verification: Before opening the compound, measure the fume hood face velocity using a digital anemometer. Self-Validation Checkpoint: Ensure the reading is strictly >100 fpm.

  • PPE Donning & Inspection: Don the PPE matrix specified above. Inspect the outer gloves for micro-tears by inflating them slightly.

  • Static Dissipation: Pass an anti-static zero-stat gun over the source vial, the receiving vessel, and the micro-spatula. Causality: This eliminates triboelectric charges, preventing the powder from aerosolizing.

  • Gravimetric Transfer: Tare the receiving vessel. Carefully transfer the 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid.

  • Mass Balance Validation: Weigh the source vial before and after the transfer. Self-Validation Checkpoint: Calculate (Initial Source Mass) - (Final Source Mass). This must equal the (Mass in Receiving Vessel) within a 0.5% tolerance. A larger discrepancy indicates environmental loss (a spill or aerosolization) requiring immediate decontamination.

  • Sealing: Wipe the exterior of both sealed vessels with a Kimwipe dampened with 5% NaHCO₃ before removing them from the hood.

WeighingWorkflow Start Initiate Protocol CheckHood Verify Fume Hood Flow (Self-Validation: >100 fpm) Start->CheckHood DonPPE Don PPE (Double Nitrile, Coat, Goggles) CheckHood->DonPPE Inspect Inspect Vial Integrity (Self-Validation: Visual Check) DonPPE->Inspect Static Discharge Static (Anti-static Gun) Inspect->Static Weigh Gravimetric Transfer (Analytical Balance) Static->Weigh Validate Mass Balance Verification (Self-Validation: Mass In = Mass Out) Weigh->Validate Seal Seal & Decontaminate Exterior of Vessels Validate->Seal End Protocol Complete Seal->End

Fig 1: Self-validating workflow for safe weighing and transfer of hazardous indazole derivatives.

Spill Response & Decontamination Workflow

In the event of a spill, dry sweeping is strictly prohibited as it generates hazardous dust clouds. Decontamination must rely on targeted chemical neutralization.

Step-by-Step Methodology:

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: Surround the spill with a chemical absorbent barrier to prevent spreading.

  • Chemical Neutralization: Gently spray the powder with a 5% w/v Sodium Bicarbonate (NaHCO₃) solution. Causality: The mild base reacts with the carboxylic acid group of the indazole, converting the lipophilic, insoluble powder into a highly water-soluble sodium salt. This eliminates the inhalation hazard and allows the material to be safely and easily wiped up.

  • Collection: Wipe the area with absorbent pads working from the outside in.

  • pH Validation: Swab the decontaminated surface with a wet Kimwipe and press it against pH indicator paper. Self-Validation Checkpoint: The pH must read between 7.0 and 7.5. If it is acidic (< 7.0), unneutralized compound remains; repeat step 3.

SpillResponse Spill Spill Detected Isolate Isolate Area & Assess Scale Spill->Isolate PPE Upgrade PPE (Respirator, Chem-Suit) Isolate->PPE Contain Containment (Surround with Absorbent) PPE->Contain Neutralize Chemical Neutralization (5% NaHCO3 for Carboxylic Acid) Contain->Neutralize Verify pH Verification (Self-Validation: pH 7.0-7.5) Neutralize->Verify Verify->Neutralize pH Acidic Collect Collect in HazMat Container Verify->Collect pH Neutral Dispose Incineration Disposal Collect->Dispose

Fig 2: Spill containment and chemical neutralization pathway with built-in pH validation checkpoints.

Waste Disposal & Environmental Logistics

Proper disposal prevents downstream environmental contamination and protects facility management personnel[4].

  • Solid Waste: All grossly contaminated consumables (gloves, Kimwipes, empty vials, absorbent pads) must be placed in a puncture-resistant, sealable chemical-hazard bag. This waste must be routed for high-temperature incineration ; do not send to a standard landfill.

  • Liquid Waste: Aqueous waste generated from the 5% NaHCO₃ decontamination process will contain the dissolved sodium salt of the indazole. This must be collected in a designated "Aqueous Basic Organic Waste" carboy. Do not mix with acidic waste streams to prevent the sudden precipitation of the free carboxylic acid.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid
Reactant of Route 2
6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.